Necroptosis-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(7-chloro-1H-indol-3-yl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-3,5,9,14H,4H2,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPHEBPGIQHYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC=C2CC3C(=O)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Development of Necrostatin-1
A Note on Nomenclature: The compound widely recognized and studied in the field of necroptosis inhibition is Necrostatin-1 (Nec-1) . While the term "Necroptosis-IN-1" was used in the query, the vast body of scientific literature refers to Necrostatin-1. This guide will focus on Necrostatin-1, the pioneering inhibitor of this pathway.
Executive Summary
Necroptosis is a form of regulated, pro-inflammatory cell death orchestrated by a core signaling pathway involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). Its implication in a host of human pathologies, including ischemic injury, neurodegenerative diseases, and inflammatory conditions, has made it an attractive target for therapeutic intervention. Necrostatin-1 (Nec-1) was the first small molecule inhibitor of necroptosis to be discovered. It is a potent and selective allosteric inhibitor of RIPK1 kinase activity. This document provides a comprehensive technical overview of the discovery, development, mechanism of action, and experimental protocols associated with Nec-1, intended for researchers, scientists, and drug development professionals.
Discovery and Development
The discovery of Nec-1 was a landmark in the study of programmed cell death, providing a critical tool to dissect the necroptotic pathway and validating RIPK1 as a druggable target.
Initial Discovery: Phenotypic Screening
Necrostatin-1 was identified through a phenotypic high-throughput screen designed to find small molecules that could prevent a non-apoptotic form of cell death.[1][2]
-
Screening Model: The assay utilized human monocytic U937 cells induced to undergo necroptosis.
-
Induction Method: Necroptosis was triggered by treating the cells with Tumor Necrosis Factor-alpha (TNF-α) in the presence of a pan-caspase inhibitor, such as zVAD-fmk. The caspase inhibitor is crucial as it blocks the apoptotic pathway, shunting the death signal towards necroptosis.[1][2][3]
-
Compound Library: A library of 15,000 diverse small molecules was screened for their ability to protect the cells from this induced death.[1]
-
Hit Identification: Nec-1 emerged from this screen as a potent inhibitor of this necrotic phenotype.[1]
Target Identification and Validation
Following its discovery, a key objective was to identify the molecular target of Nec-1. Subsequent studies pinpointed RIPK1 as the direct cellular target.[4][5] This was confirmed through several lines of evidence:
-
In Vitro Kinase Assays: Nec-1 was shown to directly inhibit the autophosphorylation of recombinant RIPK1 in a dose-dependent manner.[4][6]
-
Cellular Target Engagement: In cellular assays, treatment with Nec-1 prevented the phosphorylation of RIPK1 at key residues like Ser166, which is a marker of its activation.[7]
-
Structure-Activity Relationship (SAR) Studies: The development of analogs helped confirm the target and refine the molecule.
Lead Optimization and Analog Development
The initial hit, Nec-1, had limitations, including metabolic instability and off-target effects. This prompted the development of analogs to improve its properties for research and potential therapeutic use.
-
Necrostatin-1s (Nec-1s): Also known as 7-Cl-O-Nec-1, this "stable" version was developed through SAR studies. It exhibits greater potency and significantly improved metabolic stability, making it more suitable for in vivo studies.[1][6][8] Crucially, Nec-1s does not inhibit indoleamine 2,3-dioxygenase (IDO), an off-target activity of the original Nec-1, thus making it a more specific RIPK1 inhibitor.[6][8]
-
Necrostatin-1i (Nec-1i): This "inactive" analog, which lacks a key methyl group, was designed as a negative control. While it is substantially less potent against RIPK1 in vitro, it can still exhibit inhibitory effects at higher concentrations in cellular and in vivo models, warranting careful interpretation of results.[6][8]
Mechanism of Action
Nec-1 is a specific, non-competitive inhibitor of the kinase activity of RIPK1.[9] Its mechanism involves:
-
Allosteric Binding: Nec-1 does not bind to the ATP-binding site of RIPK1 but rather to a specific allosteric, hydrophobic pocket within the kinase domain.[9][10]
-
Conformational Lock: This binding locks RIPK1 into an inactive "DLG-out" conformation.[10]
-
Inhibition of Autophosphorylation: By holding RIPK1 in this inactive state, Nec-1 prevents the kinase from autophosphorylating itself, a critical activation step required to initiate the necroptotic cascade.[4]
-
Necrosome Blockade: The inhibition of RIPK1 activation prevents the subsequent recruitment and phosphorylation of RIPK3, thereby blocking the formation of the functional necrosome complex (RIPK1-RIPK3-MLKL). This ultimately halts the downstream phosphorylation and oligomerization of MLKL, the executioner protein of necroptosis.
The signaling pathway is illustrated below.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data for Necrostatin-1 and its primary analog, Nec-1s.
Table 1: In Vitro Potency of Necrostatins
| Compound | Assay Type | Cell Line / Target | Potency (EC50 / IC50) | Reference(s) |
|---|---|---|---|---|
| Necrostatin-1 | Necroptosis Inhibition | FADD-deficient Jurkat cells | 490 nM (EC50) | [5] |
| Necroptosis Inhibition | 293T cells | 490 nM (EC50) | [11] | |
| RIPK1 Kinase Inhibition | Recombinant human RIPK1 | ~182 nM (IC50) | [6] | |
| Necrostatin-1s | Necroptosis Inhibition | Murine L929 cells | 50 nM (EC50) | [1] |
| RIPK1 Kinase Inhibition | Recombinant human RIPK1 | ~193 nM (IC50) | [6] | |
| Necrostatin-1i | Necroptosis Inhibition | Murine L929 cells | >10 µM (EC50) | [1] |
| | RIPK1 Kinase Inhibition | Recombinant human RIPK1 | >10 µM (IC50) |[8] |
Table 2: In Vivo Experimental Dosing of Necrostatins
| Compound | Animal Model | Disease Model | Dosing Regimen | Outcome | Reference(s) |
|---|---|---|---|---|---|
| Necrostatin-1 | Mouse | TNF-induced SIRS | 1.65 mg/kg, i.p. | Increased survival | [8] |
| Necrostatin-1 | Rat | Ischemic Stroke (MCAO) | 10 mg/kg, i.p. | Reduced infarct volume | [7][12] |
| Necrostatin-1s | Mouse | TNF-induced SIRS | 1.65 mg/kg, i.p. | Increased survival, more effective than Nec-1 |[8] |
Experimental Protocols
The following section details the methodologies for key experiments used in the characterization of necroptosis inhibitors like Nec-1.
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes a standard method to induce necroptosis in a cell line like murine L929 fibroblasts or human HT-29 colon adenocarcinoma cells.
Materials:
-
Cell line of interest (e.g., L929, HT-29, Jurkat)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Tumor Necrosis Factor-alpha (TNF-α), human or mouse as appropriate
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
Necrostatin-1 (or analog)
-
DMSO (vehicle control)
-
96-well tissue culture plates
Procedure:
-
Seed cells in a 96-well plate at a density that will result in ~70-80% confluency at the time of the experiment. Incubate overnight (37°C, 5% CO2).
-
Prepare stock solutions of TNF-α, zVAD-fmk, and Nec-1 in sterile PBS or DMSO.
-
Pre-treatment: Aspirate the old media and add fresh media containing the desired concentrations of Nec-1 or vehicle (DMSO). A typical concentration range for Nec-1 is 10-60 µM.[3] Incubate for 1 hour.
-
Induction: To the pre-treated wells, add the necroptosis-inducing stimuli. Final concentrations are cell-type dependent but are typically:
-
Incubate for the desired time period (typically 6-24 hours).
-
Assess cell viability using a method described in Protocol 5.2.
Protocol 2: Cell Viability Assessment (MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells.
Materials:
-
Cells treated as in Protocol 5.1
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent, or similar
-
96-well plate reader (absorbance at 490 nm)
Procedure:
-
Following the incubation period in Protocol 5.1, add 20 µL of the MTS reagent directly to each 100 µL well of the 96-well plate.[14]
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Calculate cell viability as a percentage relative to the vehicle-treated, non-stimulated control cells:
-
% Viability = (Abs_sample / Abs_control) * 100
-
-
Plot the % viability against the log of the inhibitor concentration to determine the EC50 value.
-
Protocol 3: Western Blot Analysis of Necroptosis Markers
This protocol is used to confirm target engagement and pathway inhibition by detecting the phosphorylation status of key necroptosis proteins.
Materials:
-
Cells treated in 6-well plates following a scaled-up version of Protocol 5.1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer equipment
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RIPK1 (Ser166)
-
Anti-phospho-MLKL (Ser358)
-
Anti-total RIPK1, Anti-total MLKL
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Harvest cells by scraping and lyse in ice-cold RIPA buffer.
-
Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).
-
Determine protein concentration of the supernatant using a BCA assay.
-
Normalize protein samples to equal concentrations with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Apply ECL substrate and visualize bands using a chemiluminescence imaging system. A reduction in the p-RIPK1 and p-MLKL signal in Nec-1 treated samples indicates pathway inhibition.[15]
Protocol 4: In Vitro RIPK1 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of RIPK1.
Materials:
-
Recombinant human RIPK1 protein
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 2 mM DTT)
-
ATP (cold)
-
³²P-γ-ATP (radioactive tracer)
-
Necrostatin-1 or test compound
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube. In a final volume of 30 µL, combine:
-
Recombinant RIPK1 (e.g., 0.2 µg)
-
Kinase assay buffer
-
Desired concentration of Nec-1 or DMSO vehicle, pre-incubated for 10 minutes.
-
-
Initiate the reaction by adding the ATP mixture (e.g., 10 µM cold ATP + 10 µCi ³²P-γ-ATP).[6]
-
Incubate the reaction for 30 minutes at 30°C.
-
Stop the reaction by adding Laemmli sample buffer and boiling for 5 minutes.
-
Resolve the samples by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen or autoradiography film.
-
Data Analysis: Quantify the band intensity corresponding to autophosphorylated RIPK1. A decrease in signal in the presence of Nec-1 indicates inhibition. Plot the signal intensity against inhibitor concentration to determine the IC50.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. Methodology of drug screening and target identification for new necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. invivogen.com [invivogen.com]
- 10. frontiersin.org [frontiersin.org]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 14. Analyzing Necroptosis Using an RIPK1 Kinase Inactive Mouse Model of TNF Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bioradiations.com [bioradiations.com]
Unveiling the Target of Necroptosis-IN-1: A Technical Guide to Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway driven by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase. The discovery of small molecule inhibitors of this pathway has been instrumental in elucidating its mechanism and therapeutic potential. This technical guide provides an in-depth overview of the target identification and validation of Necroptosis-IN-1, a potent and selective inhibitor of necroptosis. Through a comprehensive presentation of quantitative data, detailed experimental protocols, and visual workflows, this document serves as a valuable resource for researchers in the field of cell death and drug discovery. This compound is also widely known as Necrostatin-1 (Nec-1).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Target/Cell Line | Conditions |
| RIPK1 Kinase Inhibition (IC50) | ~90 nM | Recombinant human RIPK1 | In vitro kinase assay |
| Cellular Necroptosis Inhibition (EC50) | 490 nM | Human Jurkat T cells | TNF-α-induced necroptosis |
| Cellular Necroptosis Inhibition (EC50) | 494 nM | FADD-deficient Jurkat cells | TNF-α-induced necroptosis |
Table 2: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C13H13N3OS |
| Molecular Weight | 259.33 g/mol |
| Solubility in DMSO | 10 mg/mL (38.6 mM)[1] |
| Stability | Stable for ≥4 years at -20°C as a solid[2] |
Target Identification and Validation
The primary target of this compound has been unequivocally identified as Receptor-Interacting Protein Kinase 1 (RIPK1) .[1][3] This was established through a combination of biochemical and cellular assays, which are detailed in the following sections. This compound acts as an allosteric inhibitor, binding to a hydrophobic pocket in the RIPK1 kinase domain, thereby locking it in an inactive conformation.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to identify and validate the target of this compound.
In Vitro RIPK1 Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of RIPK1.
Materials:
-
Recombinant human RIPK1
-
Kinase Assay Buffer (20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl2)[4]
-
ATP (10 mM cold ATP)[4]
-
[γ-32P]ATP (10 μCi)[4]
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
SDS-PAGE gels and blotting apparatus
-
Phosphor imager or autoradiography film
Procedure:
-
Prepare a reaction mixture containing recombinant human RIPK1 (0.2 µg) in Kinase Assay Buffer.[4]
-
Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µM) or DMSO as a vehicle control. Ensure the final DMSO concentration is equal in all samples.[4]
-
Pre-incubate the mixture for 30 minutes at 30°C.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate the reaction for 30 minutes at 30°C.[4]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
Visualize the autophosphorylation of RIPK1 using a phosphor imager or by exposing the membrane to autoradiography film.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.
Materials:
-
HeLa cells or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-RIPK1 antibody
Procedure:
-
Culture HeLa cells to ~80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or DMSO for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells using an appropriate method (e.g., three cycles of freeze-thaw or sonication).
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble RIPK1 in each sample by Western blotting using an anti-RIPK1 antibody.
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of this compound indicates target engagement.
Photoaffinity Labeling
Photoaffinity labeling is a technique used to covalently link an inhibitor to its target protein, enabling definitive identification. This typically involves a chemically modified version of the inhibitor with a photoreactive group and a tag for detection or enrichment.
Materials:
-
A photoaffinity probe analog of this compound (containing a photoreactive group like a diazirine or benzophenone, and a tag such as an alkyne or biotin).
-
Live cells (e.g., HEK293T)
-
UV irradiation source (e.g., 350 nm)
-
Lysis buffer
-
Click chemistry reagents (if an alkyne tag is used) or streptavidin beads (if a biotin tag is used)
-
SDS-PAGE and Western blotting or mass spectrometry equipment
Procedure:
-
Treat live cells with the photoaffinity probe analog of this compound for a specified time.
-
To demonstrate specificity, include a control group where cells are co-incubated with an excess of the parent compound (this compound) to compete for binding.
-
Irradiate the cells with UV light to induce covalent cross-linking of the probe to its target protein(s).[5]
-
Lyse the cells and prepare a protein lysate.
-
If an alkyne-tagged probe was used, perform a click chemistry reaction to attach a reporter molecule (e.g., a fluorophore or biotin).
-
Enrich the labeled proteins using streptavidin beads (for biotin-tagged probes) or another appropriate affinity purification method.
-
Analyze the enriched proteins by SDS-PAGE followed by in-gel fluorescence scanning (for fluorescently tagged probes) or by Western blotting with an anti-RIPK1 antibody.
-
For unbiased target identification, the enriched proteins can be identified by mass spectrometry.
Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Figure 1: Necroptosis signaling pathway and the inhibitory action of this compound on RIPK1.
Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Figure 3: A general workflow for photoaffinity labeling to identify protein targets.
Conclusion
The comprehensive data and detailed protocols presented in this technical guide unequivocally validate Receptor-Interacting Protein Kinase 1 (RIPK1) as the primary target of this compound (Necrostatin-1). The methodologies described herein provide a robust framework for researchers to independently verify these findings and to further explore the therapeutic potential of inhibiting the necroptosis pathway. The provided visualizations offer a clear understanding of the complex signaling cascade and the experimental approaches used to investigate it. This guide serves as a critical resource for advancing research and development in the field of regulated cell death and inflammation.
References
- 1. invivogen.com [invivogen.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Necrostatin-1: A Core Inhibitor of Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis is a form of regulated necrosis that plays a critical role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway.[1] A key mediator of this pathway is Receptor-Interacting Protein Kinase 1 (RIPK1).[2] Necrostatin-1 (Nec-1) has been identified as a potent and selective small molecule inhibitor of RIPK1 kinase activity, making it an invaluable tool for studying the necroptotic signaling cascade and a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Necrostatin-1. Detailed experimental protocols for its characterization and use are also presented, along with visualizations of the necroptosis signaling pathway and relevant experimental workflows.
Chemical Structure and Properties
Necrostatin-1 is a synthetic organic compound belonging to the hydantoin class. Its chemical structure is characterized by an indolylmethyl group attached to a methyl-substituted thiohydantoin ring.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-(1H-indol-3-ylmethyl)-3-methyl-2-sulfanylideneimidazolidin-4-one[3] |
| Synonyms | Nec-1, 5-(1H-Indol-3-ylmethyl)-3-methyl-2-thioxo-4-imidazolidinone[2] |
| CAS Number | 4311-88-0[2][4][5][6] |
| Molecular Formula | C13H13N3OS[2][5][7] |
| SMILES | CN1C(=S)NC(CC2=CNC3=CC=CC=C23)C1=O[5] |
| InChIKey | TXUWMXQFNYDOEZ-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 259.33 g/mol [2][3][4][5][7] |
| Appearance | Crystalline solid[8] |
| Purity | ≥95% (HPLC)[2][8] |
| Solubility | Soluble in DMSO (10 mg/mL), methanol (5 mg/mL), DMF (20 mg/mL), and ethanol (3 mg/mL).[6][9] Sparingly soluble in aqueous buffers.[9] |
| Storage | Store at -20°C as a solid.[9] Once in solution, store at -20°C and use within 3 months to prevent loss of potency.[10] |
Biological Activity and Mechanism of Action
Necrostatin-1 is a highly specific, allosteric inhibitor of the kinase activity of RIPK1.[5] It binds to a hydrophobic pocket in the RIPK1 kinase domain, distinct from the ATP-binding site, thereby locking the kinase in an inactive conformation.[2] This inhibition prevents the autophosphorylation of RIPK1, a critical step in the initiation of the necroptotic cascade.[11]
In Vitro and In Vivo Activity
| Parameter | Value | Cell Line/Model |
| EC50 for necroptosis inhibition | 490 nM[6][7][11] | FADD-deficient Jurkat cells treated with TNF-α[6] |
| EC50 for RIPK1 kinase inhibition | 182 nM | In vitro kinase assay |
| In vivo efficacy | Reduces ischemic brain injury in a mouse model of stroke.[5] | Mouse model of stroke |
Necrostatin-1 has been shown to have off-target effects, notably the inhibition of indoleamine 2,3-dioxygenase (IDO), an immunomodulatory enzyme.[12] For studies requiring higher specificity, Necrostatin-1s (7-Cl-O-Nec-1), a more stable and selective analog that does not inhibit IDO, is recommended.[10][12]
Signaling Pathway of Necroptosis Inhibition by Necrostatin-1
The primary mechanism of Necrostatin-1 involves the direct inhibition of RIPK1 kinase activity, which is a central event in the necroptosis signaling pathway initiated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α).
Caption: Necroptosis pathway and Necrostatin-1 inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments involving Necrostatin-1.
In Vitro RIPK1 Kinase Assay
This protocol is for determining the inhibitory activity of Necrostatin-1 on RIPK1 kinase autophosphorylation.
Caption: Workflow for in vitro RIPK1 kinase assay.
Materials:
-
Recombinant human RIPK1
-
Necrostatin-1
-
DMSO
-
Kinase Assay Buffer (e.g., 20 mM HEPES-KOH, pH 7.5, 2 mM DTT, 10 mM MnCl2)[12]
-
ATP
-
[γ-32P]ATP (for radioactive detection)
-
SDS-PAGE sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Phosphorimager or Western blot equipment
Procedure:
-
Prepare serial dilutions of Necrostatin-1 in DMSO.
-
In a reaction tube, combine recombinant human RIPK1 with the desired concentration of Necrostatin-1 or DMSO (vehicle control) in kinase assay buffer.
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP to a final concentration of 10 µM.[12]
-
Incubate the reaction at 30°C for 30 minutes.[12]
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Analyze the extent of RIPK1 autophosphorylation by autoradiography or by Western blot using a phospho-RIPK1 (Ser166) specific antibody.[13]
Cell Viability Assay for Necroptosis Inhibition
This protocol describes how to measure the protective effect of Necrostatin-1 against TNF-α-induced necroptosis in a cell-based assay. FADD-deficient Jurkat cells or HT-29 cells are commonly used for this purpose.
Caption: Workflow for cell-based necroptosis inhibition assay.
Materials:
-
FADD-deficient Jurkat cells (or other suitable cell line, e.g., HT-29, L929)
-
Cell culture medium
-
96-well plates
-
Necrostatin-1
-
Human TNF-α
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or LDH assay kit)
-
Plate reader
Procedure:
-
Seed the cells into a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight (for adherent cells).
-
Pre-treat the cells with a range of concentrations of Necrostatin-1 (e.g., 30 nM to 100 µM) for 1 hour. Include a vehicle control (DMSO).
-
Induce necroptosis by adding human TNF-α (e.g., 10 ng/mL) and a pan-caspase inhibitor like z-VAD-fmk (e.g., 20 µM).
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the EC50 value of Necrostatin-1.
Conclusion
Necrostatin-1 is a cornerstone chemical probe for the study of necroptosis. Its well-characterized inhibitory effect on RIPK1 kinase activity provides a powerful tool to dissect the molecular mechanisms of this cell death pathway. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Careful consideration of its potential off-target effects and the use of appropriate controls, such as the more specific analog Necrostatin-1s, are crucial for the robust interpretation of experimental results. Further investigation into the therapeutic potential of Necrostatin-1 and its derivatives holds promise for the treatment of a variety of diseases where necroptosis is implicated.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Necrostatin-1 | C13H13N3OS | CID 2828334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 (Nec-1) | necrotic apoptosis inhibitor | TargetMol [targetmol.com]
- 5. Necrostatin-1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ≥95% (HPLC), crystalline solid, necroptosis inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Necrostatin-1: A Technical Guide
Note on Nomenclature: The compound "Necroptosis-IN-1" specified in the topic is not widely documented in scientific literature. It is highly probable that this is a typographical error for Necrostatin-1 (Nec-1) , a well-characterized and pivotal inhibitor of necroptosis. This guide will focus on the in vitro characterization of Necrostatin-1.
This technical guide provides a comprehensive overview of the in vitro characterization of Necrostatin-1, a selective allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The information is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.
Mechanism of Action
Necrostatin-1 is a potent and specific small-molecule inhibitor of RIPK1, a key regulator of necroptosis, apoptosis, and inflammatory pathways.[1] It functions as a type III kinase inhibitor, binding to a unique allosteric pocket on the RIPK1 kinase domain.[2] This binding stabilizes RIPK1 in an inactive conformation, thereby preventing its autophosphorylation, a critical step for the induction of necroptosis.[3] By inhibiting RIPK1 kinase activity, Necrostatin-1 blocks the formation of the necrosome, a signaling complex comprising RIPK1 and RIPK3, which is essential for the downstream phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein of necroptosis.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro potency of Necrostatin-1 and its more stable analog, Necrostatin-1s, in various assays.
| Compound | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Necrostatin-1 | Cell-based | 293T cells | EC50 | 490 nM | [4] |
| Necrostatin-1 | Cell-based | Jurkat cells | EC50 | 490 nM | [4] |
| Necrostatin-1 | Biochemical | Endogenous RIPK1 from Jurkat cells | EC50 | 182 nM | [5] |
| Necrostatin-1s | Biochemical | Recombinant human RIPK1 | IC50 | 210 nM | [6] |
| Necrostatin-1 | Biochemical | Recombinant human RIPK1 | IC50 | 494 nM | [6] |
| (R)-7-Cl-O-Nec-1 | Biochemical | Endogenous RIPK1 from Jurkat cells | EC50 | 18 nM | [5] |
Experimental Protocols
In Vitro RIPK1 Kinase Inhibition Assay
This assay biochemically determines the inhibitory activity of Necrostatin-1 on RIPK1 autophosphorylation.
Methodology:
-
Recombinant Protein: Utilize recombinant human RIPK1 (e.g., GST-tagged).
-
Reaction Buffer: Prepare a kinase assay buffer containing 20 mM HEPES-KOH (pH 7.5), 2 mM DTT, and 10 mM MnCl₂.
-
Inhibitor Preparation: Prepare serial dilutions of Necrostatin-1 in DMSO. Ensure the final DMSO concentration is consistent across all samples.
-
Reaction Setup:
-
In a microcentrifuge tube, combine 0.2 µg of recombinant human RIPK1 with the desired concentration of Necrostatin-1 or DMSO vehicle control.
-
Pre-incubate for a specified time (e.g., 30 minutes) at 30°C.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a solution containing 10 µM cold ATP and 10 µCi of ³²P-γ-ATP.
-
Incubate the reaction mixture for 30 minutes at 30°C.[3]
-
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis:
Cellular Assay of TNF-α-Induced Necroptosis
This cell-based assay evaluates the ability of Necrostatin-1 to protect cells from necroptosis induced by a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor.
Methodology:
-
Cell Culture: Seed a suitable cell line (e.g., HT-29, L929, or Jurkat) in a 96-well plate at a density of 5,000-50,000 cells per well and allow them to adhere overnight.[4]
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of Necrostatin-1 or DMSO vehicle for 30 minutes to 1 hour.[8]
-
Induction of Necroptosis:
-
Add a combination of a pan-caspase inhibitor (e.g., 20 µM zVAD-fmk) to block apoptosis.
-
After a brief incubation (e.g., 30 minutes), add human TNF-α (e.g., 20 ng/mL) and a Smac mimetic (e.g., 100 nM SM-164) to induce necroptosis.[6]
-
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 7-24 hours).[6][8][9]
-
Assessment of Cell Viability: Quantify cell death using a suitable method, such as the LDH cytotoxicity assay (protocol below) or a cell viability assay (e.g., MTS or CellTiter-Glo).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase from cells with compromised plasma membranes, a hallmark of necrotic cell death.
Methodology:
-
Sample Collection: Following the cellular necroptosis assay, centrifuge the 96-well plate at approximately 400 x g for 5 minutes to pellet any detached cells.[10]
-
Supernatant Transfer: Carefully transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.[10]
-
LDH Reaction:
-
Prepare the LDH reaction solution according to the manufacturer's instructions (typically a mixture of a substrate and a dye).
-
Add 100 µL of the LDH reaction solution to each well containing the supernatant.[10]
-
-
Incubation: Incubate the plate, protected from light, at room temperature for 30 minutes.[10]
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to control wells (untreated cells for spontaneous LDH release and cells lysed with a detergent for maximum LDH release).
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular context, providing direct evidence of target engagement.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., HT-29) with Necrostatin-1 or a vehicle control (DMSO) at a desired concentration (e.g., 10 µM) and incubate for 1 hour at 37°C.[11]
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples across a range of temperatures (e.g., 40-65°C) for a defined period (e.g., 3-8 minutes) using a thermocycler. Include an unheated control sample.[12]
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[11]
-
Analysis of Soluble Fraction:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble RIPK1 at each temperature point by Western blotting using a specific anti-RIPK1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of Necrostatin-1 indicates thermal stabilization and therefore, target engagement.
-
Isothermal dose-response experiments can be performed at a fixed temperature to determine the EC50 for target engagement.[12]
-
Visualizations
Signaling Pathway
Caption: TNF-α induced necroptosis pathway and inhibition by Necrostatin-1.
Experimental Workflows
References
- 1. invivogen.com [invivogen.com]
- 2. Discovery of a cooperative mode of inhibiting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. uh-ir.tdl.org [uh-ir.tdl.org]
- 6. Necrostatin-1s | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 9. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Signaling Pathways of Necroptosis
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious disease, and neurodegeneration. Unlike apoptosis, which is an immunologically silent form of cell death, necroptosis is highly pro-inflammatory, characterized by the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs). This guide provides a detailed technical overview of the core signaling pathways involved in necroptosis, methodologies for its study, and quantitative data to aid in research and drug development.
Core Signaling Pathways of Necroptosis
Necroptosis is predominantly mediated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1][2][3][4][5][6][7][8][9][10][11] The activation of this pathway is tightly regulated and can be initiated by various stimuli, most notably from the tumor necrosis factor (TNF) superfamily of receptors.[5][12][13]
Initiation by TNF Superfamily Receptors
The best-characterized initiator of necroptosis is the binding of TNF-α to its receptor, TNFR1.[5][12] This event triggers the formation of a membrane-bound signaling complex known as Complex I, which consists of TNFR1-associated death domain protein (TRADD), TNF receptor-associated factor 2 (TRAF2), cellular inhibitor of apoptosis proteins (cIAPs), and RIPK1.[5][14] In this complex, RIPK1 is polyubiquitinated by cIAPs, which serves as a scaffold for the recruitment of downstream signaling molecules that activate the pro-survival NF-κB pathway.[2][15]
However, under conditions where cIAPs are depleted or inhibited, or when deubiquitinating enzymes like CYLD are active, RIPK1 can dissociate from Complex I and form a cytosolic death-inducing complex.[2][14]
The Switch to Necroptosis: Formation of the Necrosome (Complex IIb)
When caspase-8, a key apoptotic enzyme, is inhibited or absent, RIPK1 can interact with RIPK3 through their respective RIP homotypic interaction motifs (RHIMs) to form a higher-order amyloid-like signaling complex called the necrosome, or Complex IIb.[2][3][6][13][15][16] This interaction is a critical checkpoint for the commitment to necroptosis.[13]
Within the necrosome, RIPK1 and RIPK3 undergo reciprocal phosphorylation, leading to their full activation.[8][16] Activated RIPK3 then recruits and phosphorylates its downstream substrate, MLKL.[1][2][3][5][8]
Execution of Necroptosis by MLKL
Phosphorylation of MLKL by RIPK3 induces a conformational change in MLKL, leading to its oligomerization.[1][2][5] These MLKL oligomers then translocate to the plasma membrane and other intracellular membranes.[2] The precise mechanism of membrane disruption is still under investigation, but it is thought to involve the formation of pores or direct interaction with membrane lipids, ultimately leading to a loss of membrane integrity, cell swelling, and lysis.[1]
Alternative Necroptosis Induction Pathways
While TNF-induced necroptosis is the most studied pathway, other stimuli can also trigger this cell death program. These include:
-
Toll-like receptor (TLR) signaling: TLR3 and TLR4 can induce necroptosis through the adaptor protein TRIF, which contains a RHIM domain and can directly recruit and activate RIPK3.[13]
-
Interferon signaling: Type I and Type II interferons can sensitize cells to necroptosis, in part by upregulating the expression of key necroptotic machinery components.
-
Viral Z-DNA: The Z-DNA binding protein 1 (ZBP1), also known as DAI, can sense viral Z-form nucleic acids and recruit RIPK3 via its RHIM domain to initiate necroptosis.[13]
Quantitative Data in Necroptosis Signaling
The following tables summarize key quantitative data related to the inhibition of necroptosis and the expression of core signaling proteins.
Table 1: Inhibitors of Necroptosis Signaling
| Inhibitor | Target | IC50 | Cell Line/Assay |
| Necrostatin-1 (Nec-1) | RIPK1 Kinase | ~180-490 nM | Human U937 cells |
| GSK'872 | RIPK3 Kinase | 1.8 nM | Fluorescence Polarization Assay |
| GSK'963 | RIPK1 Kinase | 1-3 nM | Murine L929 and BMDM cells |
| Necrosulfonamide (NSA) | MLKL | ~500 nM | Human HT-29 cells |
| Ponatinib | RIPK1 Kinase | 6.3 nM | Kinase Assay |
| Pazopanib | RIPK1 Kinase | 31.6 nM | Kinase Assay |
Table 2: Relative Protein Expression Changes During Necroptosis
| Protein | Condition | Fold Change | Cell Type |
| p-RIPK1 (Ser166) | TNF-α + zVAD-fmk | Time-dependent increase | L929 cells |
| p-RIPK3 (Ser227) | TNF-α + zVAD-fmk | Time-dependent increase | L929 cells |
| p-MLKL (Ser358) | TNF-α + zVAD-fmk | Time-dependent increase | HT-29 cells |
| RIPK3 | Psoriatic Lesions vs. Normal Skin | ~3-fold increase | Human Keratinocytes |
| MLKL | Psoriatic Lesions vs. Normal Skin | ~3-fold increase | Human Keratinocytes |
Key Experimental Protocols
Accurate assessment of necroptosis requires specific and reliable experimental methodologies. Below are detailed protocols for key experiments used to study this pathway.
Western Blot Analysis of Necroptotic Proteins
This protocol is used to detect the expression and phosphorylation status of key necroptotic proteins.
a. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency and treat with necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, and a pan-caspase inhibitor like zVAD-fmk).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Western Blotting
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against RIPK1, p-RIPK1, RIPK3, p-RIPK3, MLKL, or p-MLKL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation of the Necrosome Complex
This protocol is used to isolate the necrosome and identify its components.
-
Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., buffer containing 1% NP-40).
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody against a component of the necrosome (e.g., anti-RIPK3) overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Centrifuge to pellet the beads and wash them three to five times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against other suspected components of the necrosome (e.g., anti-RIPK1 and anti-MLKL).
Cell Viability and Necroptosis Assays
These assays are used to quantify cell death and distinguish necroptosis from apoptosis.
a. Propidium Iodide (PI) Staining and Flow Cytometry
-
Harvest cells after treatment.
-
Wash cells with PBS.
-
Resuspend cells in a binding buffer.
-
Add PI to the cell suspension.
-
Incubate for 15 minutes in the dark.
-
Analyze the cells by flow cytometry. PI-positive cells are considered to have lost membrane integrity, a hallmark of necrosis.
b. Annexin V and PI Co-staining
-
Follow the same initial steps as for PI staining.
-
Before adding PI, incubate the cells with Annexin V-FITC for 15 minutes in the dark.
-
Add PI just before analysis by flow cytometry.
-
This allows for the differentiation of:
-
Live cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necroptotic cells (Annexin V-positive, PI-positive)
-
Mandatory Visualizations
The following diagrams illustrate the core necroptosis signaling pathway and a typical experimental workflow for its investigation.
Caption: The core TNF-α-induced necroptosis signaling pathway.
Caption: A typical experimental workflow for studying necroptosis.
References
- 1. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 2. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Post-translational control of RIPK3 and MLKL... | F1000Research [f1000research.com]
- 4. Necroptosis Assay [bio-protocol.org]
- 5. Methods for Studying TNF-Mediated Necroptosis in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of keratinocyte necroptosis mediated by RIPK1/RIPK3/MLKL provides a protective effect against psoriatic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. RIPK1/RIPK3/MLKL-mediated necroptosis contributes to compression-induced rat nucleus pulposus cells death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. Immunoprecipitation Strategies to Isolate RIPK1/RIPK3 Complexes in Mouse Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation strategies to isolate RIPK1/RIPK3 complexes in mouse macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PLK1-mediated S369 phosphorylation of RIPK3 during G2 and M phases enables its ripoptosome incorporation and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Necroptosis-IN-1 in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Necroptosis-IN-1 (Nec-1), a potent and specific allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), in studies of necroptosis. Detailed protocols for in vitro and in vivo applications are provided to facilitate experimental design and execution.
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspases. It is implicated in the pathophysiology of a wide range of diseases, including inflammatory conditions, neurodegenerative disorders, and ischemic injury.[1] The core of the necroptosis signaling cascade involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[2][3] Necrostatin-1 (Nec-1) is a widely used small molecule inhibitor that specifically targets the kinase activity of RIPK1, thereby blocking the formation of the necrosome, a key signaling complex in the pathway, and subsequent cell death.[1]
Mechanism of Action
Nec-1 functions as an allosteric inhibitor of RIPK1. It binds to a hydrophobic pocket in the kinase domain of RIPK1, stabilizing it in an inactive conformation. This prevents the autophosphorylation of RIPK1 and its subsequent interaction with RIPK3, a critical step for the downstream activation of MLKL and the execution of necroptosis.[4]
Quantitative Data Summary
The effective concentration of Nec-1 can vary depending on the cell type, the necroptotic stimulus, and the experimental setting (in vitro vs. in vivo). The following tables summarize recommended concentration ranges based on published studies.
Table 1: Recommended this compound Concentrations for In Vitro Studies
| Cell Line | Necroptosis Inducer(s) | Effective Nec-1 Concentration | Reference |
| L929 (murine fibrosarcoma) | TNF-α | 10 - 30 µM | [5] |
| HT29 (human colon adenocarcinoma) | TNF-α, Smac mimetic, z-VAD-FMK | 30 µM | [6] |
| Jurkat (human T lymphocyte) | FADD-deficiency, TNF-α | EC50 = 50 nM (for Nec-1s) | [7] |
| NRK-52E (rat kidney tubular epithelial) | TNF-α, Antimycin A | 20 µM | [8] |
| Caco-2 (human epithelial colorectal adenocarcinoma) | Clostridium perfringens enterotoxin | 10 µM (for Nec-1s) | [3] |
| Primary Neurons | Kainic Acid | 40 µM (optimal) | |
| Porcine Islets | Tissue Culture | 100 µM (optimal) | |
| General Cell Culture | Various | 0.15 - 40 µM | [4] |
Table 2: Recommended this compound Dosages for In Vivo Studies
| Animal Model | Disease Model | Nec-1 Dosage and Administration | Reference |
| Mice | TNF-induced systemic inflammatory response syndrome | 0.3 - 10 mg/kg (i.p.) | [9] |
| Mice | Lethal Irradiation | 1.65 mg/kg (i.v.) | [10] |
| Mice | Ischemic Stroke | Intracerebroventricular injection | [11] |
| Mice | Kaolin-induced Hydrocephalus | Intraperitoneal injection | [2] |
| Rats | Ischemic Stroke | Intracerebroventricular injection | [11] |
Signaling Pathway
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. In Vitro Necroptosis Inhibition Assay
This protocol describes a general procedure to assess the inhibitory effect of Nec-1 on necroptosis in a cell-based assay.
a. Materials
-
Cell line susceptible to necroptosis (e.g., L929, HT29)
-
Complete cell culture medium
-
Necroptosis inducer (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
This compound (Nec-1)
-
DMSO (vehicle control)
-
96-well microplates
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)
-
Plate reader
b. Experimental Workflow
Caption: A typical experimental workflow for in vitro necroptosis inhibition studies.
c. Detailed Procedure
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Adherence: Incubate the plate overnight in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.
-
Nec-1 Pre-treatment: Prepare serial dilutions of Nec-1 in complete culture medium. Remove the old medium from the wells and add the medium containing the desired concentrations of Nec-1 or vehicle (DMSO) as a control. A typical final concentration of DMSO should be ≤ 0.1%. Incubate for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing agent(s) to the wells. For example, to induce necroptosis in L929 cells, add TNF-α (e.g., 10 ng/mL) and a pan-caspase inhibitor like z-VAD-FMK (e.g., 20 µM) to prevent apoptosis.[5]
-
Incubation: Incubate the plate for a period determined by the specific cell line and inducer, typically ranging from 6 to 24 hours.
-
Cell Viability Assessment: Measure cell viability using a suitable assay according to the manufacturer's instructions. For an MTS assay, add the reagent to each well, incubate for 1-4 hours, and then measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value of Nec-1.
2. Western Blot Analysis of Necroptosis Markers
This protocol outlines the detection of key necroptosis-related proteins by Western blotting to confirm the mechanism of Nec-1 action.
a. Materials
-
Cells treated as described in the in vitro assay
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RIPK1, anti-phospho-RIPK3, anti-phospho-MLKL, and total protein antibodies for these targets, as well as a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
b. Procedure
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation. A decrease in the phosphorylation of RIPK1, RIPK3, and MLKL in Nec-1 treated samples is indicative of necroptosis inhibition.[2]
3. In Vivo Necroptosis Inhibition Study
This protocol provides a general framework for evaluating the efficacy of Nec-1 in an animal model of a disease where necroptosis is implicated.
a. Materials
-
Animal model (e.g., mice, rats)
-
Disease induction agent (e.g., LPS, ischemic surgery)
-
This compound (Nec-1)
-
Vehicle solution (e.g., DMSO, saline)
-
Administration equipment (e.g., syringes, needles)
-
Equipment for monitoring animal health and collecting tissues
-
Histology and/or biochemical analysis reagents
b. Procedure
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., sham, disease model + vehicle, disease model + Nec-1).
-
Nec-1 Administration: Administer Nec-1 or vehicle to the animals. The route of administration (e.g., intraperitoneal, intravenous) and the dosage will depend on the specific animal model and the disease being studied (see Table 2).
-
Disease Induction: Induce the disease in the relevant groups.
-
Monitoring and Endpoint: Monitor the animals for clinical signs and symptoms. At a predetermined endpoint, euthanize the animals and collect tissues of interest for further analysis.
-
Analysis: Perform histological analysis (e.g., H&E staining to assess tissue damage), immunohistochemistry for necroptosis markers, or biochemical assays on tissue homogenates to evaluate the therapeutic effect of Nec-1.
Important Considerations
-
Specificity: While Nec-1 is a specific inhibitor of RIPK1, it is good practice to include appropriate controls, such as an inactive analog (Nec-1i), although some studies suggest Nec-1i may have off-target effects at higher concentrations.[12] A more stable and specific analog, Nec-1s, is also available and may be preferred for in vivo studies.[12]
-
Solubility: Nec-1 is typically dissolved in DMSO to prepare a stock solution. Ensure the final concentration of DMSO in the culture medium or in the in vivo formulation is non-toxic.
-
Dose-Response: It is crucial to perform a dose-response experiment to determine the optimal concentration of Nec-1 for each specific experimental system.
-
Toxicity: At high concentrations, Nec-1 may exhibit off-target effects or toxicity. It is important to assess the potential toxicity of Nec-1 in your specific model.[7]
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of necroptosis in various biological processes and disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 6. media.sciltp.com [media.sciltp.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Necrostatin-1 rescues mice from lethal irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Necroptosis-IN-1 in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in the pathophysiology of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. This programmed cell death cascade is mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) proteins.[1][2] Necroptosis-IN-1 and its analogs, such as Necrostatin-1 (Nec-1) and its stable version Nec-1s, are potent and specific inhibitors of RIPK1 kinase activity, and they represent promising therapeutic agents for these devastating conditions.[3] By blocking the initial step of the necroptotic cascade, these inhibitors have demonstrated significant neuroprotective effects in various preclinical models.
This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in established mouse models of Alzheimer's, Parkinson's, and Huntington's diseases. The included data and methodologies are intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of targeting necroptosis in neurodegeneration.
Mechanism of Action of this compound
Necroptosis is typically initiated by death receptor activation, such as the tumor necrosis factor receptor 1 (TNFR1).[2] In the absence of caspase-8 activity, RIPK1 is autophosphorylated, leading to the recruitment and phosphorylation of RIPK3. This forms the necrosome complex, which then phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death.[2] this compound and its analogs act as allosteric inhibitors of RIPK1, binding to its kinase domain and preventing the initial autophosphorylation, thereby blocking the entire downstream signaling cascade.[4]
Signaling Pathway of Necroptosis and Inhibition by this compound
Caption: Necroptosis signaling cascade and the inhibitory action of this compound.
Data Presentation: Efficacy of this compound Analogs in Neurodegenerative Disease Models
The following tables summarize the quantitative data from preclinical studies investigating the effects of Necrostatin-1 (Nec-1) in mouse models of Huntington's, Alzheimer's, and Parkinson's diseases.
Table 1: Effects of Necrostatin-1 in the R6/2 Mouse Model of Huntington's Disease
| Parameter | Vehicle-Treated R6/2 Mice | Nec-1-Treated R6/2 Mice | Percentage Improvement | Reference |
| Motor Performance (Rotarod at 15 rpm, 11 weeks) | ~20 seconds | ~120 seconds | ~500% | [4] |
| Disease Onset | 64.2 ± 3.3 days | 78.0 ± 4.4 days | ~21.5% delay | [4] |
| Lifespan | ~95 days | ~105 days | ~10.5% increase | [4] |
Table 2: Effects of Necrostatin-1 in the APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Vehicle-Treated APP/PS1 Mice | Nec-1-Treated APP/PS1 Mice (8mM ICV) | Outcome | Reference |
| Cognitive Function (Morris Water Maze) | Impaired learning and memory | Significantly improved learning and memory retention | Cognitive deficit ameliorated | [5] |
| Aβ Plaques (Thioflavin S staining) | Numerous plaques in cortex and hippocampus | Dramatically inhibited plaque formation | Reduction in Aβ pathology | [6] |
| Tau Hyperphosphorylation | Elevated levels | Reduced levels | Reduction in tau pathology | [6] |
| Neuronal Cell Death (Nissl Staining) | Significant neuronal loss | Decreased neural cell death | Neuroprotection | [5] |
Table 3: Effects of Necrostatin-1 and Analogs in a Parkinson's Disease Mouse Model
| Model | Treatment | Outcome | Finding | Reference |
| MPTP-induced | Nec-1 (1 µg, ICV) | Stereological quantification of TH+ neurons | Prevented dopaminergic neuronal loss | [3] |
| MPTP-induced | Nec-1s | Stereological quantification of TH+ neurons | Prevented dopaminergic neuronal loss | [3] |
| 6-OHDA-induced (in vitro) | Nec-1 (20 and 40 µM) | Cell viability of SH-SY5Y cells | Partial protection against 6-OHDA induced damage | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures cited in the literature and can be adapted for specific research needs.
Experimental Workflow: In Vivo Efficacy Study of a Necroptosis Inhibitor
Caption: General experimental workflow for in vivo studies.
Parkinson's Disease Model: 6-OHDA-Induced Dopaminergic Neuron Lesion
Objective: To create a mouse model of Parkinson's disease by inducing a unilateral lesion of dopaminergic neurons in the substantia nigra.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile saline (0.9% NaCl)
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of 6-OHDA Solution: Prepare a fresh solution of 6-OHDA in sterile saline containing 0.02% ascorbic acid to prevent oxidation. The final concentration of 6-OHDA is typically 2-4 µg/µl.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame.
-
Injection: Drill a small hole in the skull over the target area (e.g., medial forebrain bundle or striatum). Slowly inject 1-2 µl of the 6-OHDA solution into the target brain region.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and hydration.
Alzheimer's Disease Model: APP/PS1 Transgenic Mice
Objective: To utilize a transgenic mouse model that develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
Standard animal housing and care facilities
Procedure:
-
Breeding and Genotyping: Breed APP/PS1 mice to generate experimental cohorts. Perform genotyping to confirm the presence of the transgenes.
-
Aging: Allow mice to age to the desired time point for the study (e.g., 6-9 months for the onset of pathology and cognitive decline).[8]
-
Experimental Groups: Divide mice into treatment and control groups.
Huntington's Disease Model: R6/2 Transgenic Mice
Objective: To use a transgenic mouse model that expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, leading to a progressive neurological phenotype.
Materials:
-
R6/2 transgenic mice and wild-type littermates
-
Standard animal housing and care facilities
Procedure:
-
Breeding and Genotyping: Maintain a colony of R6/2 mice. Genotyping is crucial to confirm the presence of the transgene and the CAG repeat length.
-
Experimental Onset: R6/2 mice exhibit a rapid and progressive phenotype, with motor deficits typically appearing around 5-6 weeks of age.[4]
-
Treatment Initiation: Begin treatment with this compound at a pre-symptomatic stage (e.g., 5 weeks of age).[4]
Administration of this compound (Necrostatin-1)
a. Intracerebroventricular (ICV) Injection:
-
Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle of the mouse brain using a stereotaxic apparatus.
-
Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., DMSO and saline).
-
Infusion: Use an osmotic minipump connected to the cannula for continuous infusion or perform repeated microinjections. For the R6/2 mouse study, an osmotic pump was used for continuous delivery.[4]
b. Systemic Administration (e.g., Intravenous - IV):
-
Drug Preparation: Formulate this compound for intravenous injection. A study in an irradiation model used a dose of 1.65 mg/kg.[9]
-
Injection: Administer the drug via the tail vein.
Behavioral Assessments
a. Rotarod Test (Motor Coordination):
-
Apparatus: Use a rotarod apparatus with a rotating rod.
-
Acclimation and Training: Acclimate the mice to the apparatus. Train the mice for several trials on consecutive days with an accelerating rod speed (e.g., 4 to 40 rpm over 5 minutes).[10]
-
Testing: Record the latency to fall from the rotating rod.[10]
b. Morris Water Maze (Spatial Learning and Memory):
-
Apparatus: A circular pool filled with opaque water with a hidden platform.
-
Acquisition Phase: Train the mice to find the hidden platform over several days (e.g., 4 trials per day for 5 days). Record the escape latency.[11]
-
Probe Trial: Remove the platform and allow the mouse to swim for a set time (e.g., 60 seconds). Record the time spent in the target quadrant where the platform was previously located.[11]
Histological and Biochemical Analyses
a. Nissl Staining (Neuronal Viability):
-
Tissue Preparation: Perfuse the mice with 4% paraformaldehyde (PFA), and collect the brains. Post-fix the brains in PFA and then cryoprotect in sucrose. Section the brains using a cryostat or vibratome.
-
Staining: Mount the sections on slides and stain with a 0.1% cresyl violet solution.[12]
-
Analysis: Quantify the number of surviving neurons in the region of interest (e.g., substantia nigra, hippocampus) using stereological methods.
b. Immunohistochemistry (IHC) for Tyrosine Hydroxylase (TH):
-
Tissue Preparation: Prepare brain sections as described for Nissl staining.
-
Staining: Incubate the sections with a primary antibody against TH, followed by a fluorescently labeled secondary antibody.
-
Analysis: Image the sections using a fluorescence microscope and quantify the number of TH-positive neurons and the density of TH-positive fibers.
c. Western Blotting for Necroptosis Markers:
-
Protein Extraction: Homogenize brain tissue and extract total protein.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL. Use a loading control (e.g., GAPDH or β-actin) for normalization.
-
Detection and Quantification: Use a chemiluminescent substrate for detection and quantify the band intensities.
Conclusion
The inhibition of necroptosis with compounds like this compound presents a compelling therapeutic strategy for neurodegenerative diseases. The data from preclinical models of Huntington's, Alzheimer's, and Parkinson's diseases demonstrate the potential of this approach to mitigate neuronal loss and improve functional outcomes. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanisms of necroptosis inhibitors in the context of neurodegeneration, with the ultimate goal of translating these findings into novel therapies for patients.
References
- 1. Rodent models of Parkinson's disease: beyond the motor symptomatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual role of necrostatin-1 in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Necroptosis Protects from Dopaminergic Neuronal Cell Death in Parkinson’s Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 ameliorates symptoms in R6/2 transgenic mouse model of Huntington's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Longer lifespan in male mice treated with a weakly estrogenic agonist, an antioxidant, an α‐glucosidase inhibitor or a Nrf2‐inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuroprotective Effects of Necrostatin-1 Against Oxidative Stress–Induced Cell Damage: an Involvement of Cathepsin D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impaired performance of female APP/PS1 mice in the Morris water maze is coupled with increased Aβ accumulation and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotarod - Rodent Behavioral Testing - Neurology CRO - InnoSer [innoserlaboratories.com]
- 11. researchgate.net [researchgate.net]
- 12. urncst.com [urncst.com]
Application Notes and Protocols for Studying Inflammatory Diseases with Necroptosis-IN-1 (Necrostatin-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway that, unlike apoptosis, results in the rupture of the plasma membrane and the release of intracellular contents, leading to a potent inflammatory response.[1] This process is centrally mediated by the Receptor-Interacting Protein Kinase (RIPK) signaling cascade, primarily involving RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL).[2][3] Given its pro-inflammatory nature, necroptosis has been implicated in the pathogenesis of a wide range of inflammatory diseases, including inflammatory bowel disease, rheumatoid arthritis, psoriasis, and neuroinflammatory conditions.
Necrostatin-1 (Nec-1), a potent and selective small-molecule inhibitor of RIPK1, has emerged as a critical tool for studying the role of necroptosis in these diseases.[2][4] By binding to a hydrophobic pocket in the kinase domain of RIPK1, Nec-1 allosterically inhibits its kinase activity, thereby preventing the formation of the necrosome, a key signaling complex for necroptosis induction.[2][5] These application notes provide a comprehensive overview of the use of Necrostatin-1 (referred to herein as Necroptosis-IN-1 for the purpose of this document) in inflammatory disease research, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.
Mechanism of Action
This compound is a selective inhibitor of the kinase activity of RIPK1.[4] Under specific cellular conditions, such as stimulation with tumor necrosis factor-alpha (TNF-α) in the absence of caspase-8 activity, RIPK1 is activated through autophosphorylation.[6] Activated RIPK1 then recruits and phosphorylates RIPK3, leading to the formation of a functional amyloid-like signaling complex known as the necrosome.[7] RIPK3, in turn, phosphorylates MLKL, the terminal effector of the necroptosis pathway. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further amplify the inflammatory response.[6]
This compound binds to an allosteric site on the RIPK1 kinase domain, locking it in an inactive conformation and preventing its autophosphorylation.[2][5] This action blocks the initial step of necrosome formation and subsequent downstream signaling events, effectively inhibiting necroptotic cell death and the associated inflammation.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound (Necrostatin-1) in various in vitro and in vivo models of inflammatory diseases.
Table 1: In Vitro Efficacy of this compound (Necrostatin-1)
| Cell Line | Inflammatory Stimulus | This compound Concentration | Effect | Reference |
| Human 293T cells | TNF-α | EC50: 490 nM | Inhibition of TNF-α-induced necroptosis | [4] |
| Murine L929 cells | TNF-α | 20 µM | Inhibition of TNF-induced necrosis | [5] |
| Rat NRK-52E tubular cells | TNF-α + Antimycin A | 20 µM | Increased cell viability from 53.88% to 71.75% | |
| Human HT-29 colon adenocarcinoma cells | TNF-α + Smac mimetic + z-VAD-fmk | 100 µM | Reduced production of IL-8, IL-1β, and IL-6 | [7] |
| Mouse Aortic Smooth Muscle Cells | TNF-α + zVAD | 40 µM | Reduced necrotic cells from 24.63% to baseline | [8] |
Table 2: In Vivo Efficacy of this compound (Necrostatin-1) in Inflammatory Disease Models
| Disease Model | Animal Model | This compound Dosage | Route of Administration | Key Findings | Reference |
| Acute Colitis | Mice (DSS-induced) | Not specified | Not specified | Suppressed weight loss, colon shortening, and IL-6 production | [3][7] |
| Chronic Ischemic Stroke | Mice (BCAS) | Not specified | Intragastric | Improved cognitive function; Reduced TNF-α, IFN-γ, IL-1β, and IL-33 | |
| Abdominal Aortic Aneurysm | Mice (Elastase-induced) | 3.2 mg/kg/day | Intraperitoneal | Reduced aortic expansion | [8] |
| Acute Lung Injury | Mice (LPS-induced) | Not specified | Not specified | Reduced inflammation and necroptosis markers (RIPK1, RIPK3) | |
| Intraventricular Hemorrhage | Mice | Not specified | Intraventricular | Reduced IL-1β, IL-6, and TNF-α levels |
Table 3: RIPK1 Kinase Inhibition by this compound (Necrostatin-1)
| Assay Type | Target | This compound Concentration | Result | Reference |
| In vitro kinase assay | Human RIPK1 | EC50: 182 nM | Inhibition of RIPK1 kinase activity | [9] |
| In vitro kinase assay | Human RIPK1 | IC50: 0.32 µM | Selective allosteric inhibitor | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: In Vitro Necroptosis Inhibition Assay
This protocol describes the induction of necroptosis in a cell line and its inhibition by this compound, followed by a cell viability assessment.
Materials:
-
Cell line susceptible to necroptosis (e.g., L929, HT-29)
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-fmk)
-
This compound (Necrostatin-1)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing agents (e.g., 20 ng/mL TNF-α, 100 nM Smac mimetic, and 20 µM z-VAD-fmk for HT-29 cells) to the wells.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Caption: In Vitro Necroptosis Inhibition Workflow.
Protocol 2: Western Blot Analysis of Necroptosis Signaling
This protocol details the detection of key necroptosis-related proteins and their phosphorylation status following treatment with this compound.
Materials:
-
Cells or tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RIPK1, anti-phospho-RIPK1, anti-RIPK3, anti-phospho-RIPK3, anti-MLKL, anti-phospho-MLKL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 3: In Vivo Administration in a Mouse Model of Colitis
This protocol provides a general guideline for administering this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Dextran sulfate sodium (DSS)
-
This compound (Necrostatin-1)
-
Vehicle (e.g., DMSO, corn oil)
-
Gavage needles
Procedure:
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 days.
-
Preparation of this compound: Dissolve this compound in the appropriate vehicle to the desired concentration (e.g., 1-5 mg/kg).
-
Administration: Administer this compound or vehicle to the mice daily via oral gavage or intraperitoneal injection, starting from the first day of DSS administration.
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect the colon for length measurement, histological analysis, and measurement of inflammatory markers (e.g., MPO activity, cytokine levels by ELISA or qPCR).
Caption: Logical relationship of necroptosis in disease and therapeutic intervention.
Conclusion
This compound (Necrostatin-1) is an invaluable pharmacological tool for dissecting the contribution of necroptosis to the pathophysiology of inflammatory diseases. Its specificity for RIPK1 allows for the targeted inhibition of this pathway, enabling researchers to investigate the downstream consequences of necroptosis in both in vitro and in vivo settings. The data and protocols presented here provide a solid foundation for researchers, scientists, and drug development professionals to design and execute experiments aimed at understanding and targeting necroptosis in inflammatory conditions. Further research into the nuances of necroptosis signaling and the development of next-generation inhibitors hold significant promise for the development of novel therapeutics for a range of debilitating inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 6. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Receptor-Interacting Protein Kinase 1 with Necrostatin–1s ameliorates disease progression in elastase-induced mouse abdominal aortic aneurysm model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. universalbiologicals.com [universalbiologicals.com]
- 10. apexbt.com [apexbt.com]
Necroptosis-IN-1 as a tool for cancer research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Necroptosis-IN-1 is a potent and specific inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptotic cell death. As an analog of the well-characterized necroptosis inhibitor, Necrostatin-1, this compound serves as a valuable chemical probe for investigating the role of necroptosis in cancer biology and for exploring novel therapeutic strategies. This document provides detailed application notes and experimental protocols for the use of this compound in cancer research.
Introduction to Necroptosis in Cancer
Necroptosis is a form of regulated necrosis, a programmed cell death pathway that is independent of caspases.[1] Unlike apoptosis, which is generally non-inflammatory, necroptosis is highly immunogenic due to the release of damage-associated molecular patterns (DAMPs) from ruptured cells.[2] The core necroptosis signaling pathway involves the sequential activation of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) protein.[3][4]
The role of necroptosis in cancer is complex and context-dependent. On one hand, necroptosis can act as a tumor-suppressive mechanism by eliminating apoptosis-resistant cancer cells.[5][6] On the other hand, the inflammatory response triggered by necroptosis can, in some contexts, promote tumor growth and metastasis.[2][7] Given that many cancer cells develop resistance to apoptosis-inducing chemotherapies, targeting necroptosis presents a promising alternative or complementary therapeutic strategy.[8][9] this compound, by specifically inhibiting RIPK1, allows researchers to dissect the involvement of this pathway in various cancer models.
Chemical and Physical Properties
| Property | Value |
| Synonyms | Nec-1in-1 |
| Molecular Formula | C₁₂H₁₀ClN₃O₂ |
| Molecular Weight | 263.68 g/mol |
| CAS Number | 1391980-92-9 |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for short-term and -80°C for long-term |
Data Presentation: Efficacy of Necroptosis Inhibitors
Due to the limited availability of specific IC50 values for this compound in the public domain, the following table provides IC50 values for its well-characterized analog, Necrostatin-1 , to offer a comparative context for RIPK1 inhibition in cancer-related cell lines.
| Cell Line | Cancer Type | Assay Conditions | IC50 (Necrostatin-1) |
| Jurkat | T-cell leukemia | TNF-α-induced necroptosis | 490 nM[10] |
| 293T | Embryonic kidney | TNF-α-induced necroptosis | 490 nM[10] |
| Huh7 | Hepatocellular Carcinoma | Erastin-induced ferroptosis | ~1.33 µM (Note: Necrostatin-1 also shows effects on other cell death pathways) |
| SK-HEP-1 | Hepatocellular Carcinoma | Erastin-induced ferroptosis | ~1.38 µM (Note: Necrostatin-1 also shows effects on other cell death pathways) |
| HT-29 | Colorectal Adenocarcinoma | TNF-α/CHX-induced necroptosis | Not explicitly stated, but effective at 10-100 µM |
| HCT116 | Colorectal Carcinoma | TNF-α/CHX-induced necroptosis | Not explicitly stated, but effective at 10-100 µM |
Note: IC50 values can vary depending on the specific assay conditions, cell density, and the stimulus used to induce necroptosis. Researchers should determine the optimal concentration of this compound for their specific experimental setup.
Mandatory Visualizations
Caption: Necroptosis signaling pathway initiated by TNF-α.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay to Determine the Efficacy of this compound
This protocol describes how to assess the ability of this compound to inhibit necroptosis in cancer cell lines using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK)
-
This compound
-
DMSO (for stock solution)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 50 µM).
-
Prepare the necroptosis-inducing cocktail. For example, for HT-29 cells, a combination of TNF-α (e.g., 100 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor z-VAD-FMK (e.g., 20 µM) can be used. The pan-caspase inhibitor is crucial to shift the cell death pathway from apoptosis to necroptosis.
-
Carefully remove the medium from the wells and add 100 µL of fresh medium containing the respective concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add the necroptosis-inducing cocktail to the appropriate wells. Include control wells:
-
Untreated cells (medium only)
-
Vehicle control + necroptosis-inducing cocktail
-
This compound at various concentrations + necroptosis-inducing cocktail
-
-
-
Incubation:
-
Incubate the plate for a predetermined time, typically 12-24 hours, at 37°C and 5% CO₂. The optimal incubation time should be determined empirically for each cell line and stimulus.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control group (set to 100% viability).
-
Plot the cell viability against the log concentration of this compound.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
Protocol 2: Western Blot Analysis of RIPK1 Phosphorylation
This protocol is designed to confirm the mechanism of action of this compound by assessing its ability to inhibit the autophosphorylation of RIPK1 at Ser166, a key marker of RIPK1 activation during necroptosis.[5]
Materials:
-
Cancer cell line of interest
-
6-well tissue culture plates
-
Necroptosis-inducing agents
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-RIPK1 (Ser166)
-
Rabbit anti-total RIPK1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Pre-treat the cells with this compound at the desired concentration (e.g., the IC50 value determined from the viability assay) or vehicle control for 1-2 hours.
-
Induce necroptosis as described in Protocol 1.
-
Incubate for a shorter duration, typically 4-8 hours, to capture the peak of protein phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RIPK1 (Ser166) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total RIPK1 and β-actin to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-RIPK1 signal to the total RIPK1 signal and then to the loading control (β-actin).
-
Compare the levels of phosphorylated RIPK1 in the this compound-treated samples to the vehicle-treated control to confirm inhibition.
-
Protocol 3: General Protocol for In Vivo Evaluation in a Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of this compound in a subcutaneous tumor xenograft model. Specific parameters such as mouse strain, cell number, drug dosage, and treatment schedule should be optimized for each cancer model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration (e.g., a solution containing DMSO, PEG300, Tween-80, and saline)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile, serum-free medium or PBS.
-
Mix the cell suspension with Matrigel (optional, to improve tumor take rate) at a 1:1 ratio.
-
Inject a specific number of cells (e.g., 1-5 x 10⁶) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the formulation of this compound in the vehicle.
-
Administer this compound or the vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection, oral gavage).
-
The dosing and schedule should be determined based on preliminary toxicology and pharmacokinetic studies (if available) or literature on similar compounds. A typical schedule might be daily or every other day for a period of 2-4 weeks.
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring tumor volume 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
The study should be terminated when tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
A portion of the tumor can be flash-frozen for western blot analysis (e.g., for p-RIPK1) or fixed in formalin for immunohistochemistry to assess necroptosis markers and other relevant biomarkers.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the final tumor weights between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Analyze the biomarker data from the excised tumors to correlate with the treatment response.
-
Conclusion
This compound is a critical tool for elucidating the role of RIPK1-mediated necroptosis in cancer. The protocols provided herein offer a foundation for researchers to investigate the efficacy and mechanism of action of this inhibitor in various cancer models. By understanding how to effectively inhibit necroptosis, new avenues for cancer therapy, particularly for apoptosis-resistant tumors, can be explored.
References
- 1. scispace.com [scispace.com]
- 2. Nec-1 Enhances Shikonin-Induced Apoptosis in Leukemia Cells by Inhibition of RIP-1 and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key roles of necroptotic factors in promoting tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Necroptosis In Vitro for Inhibitor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of human diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2][3][4][5] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response.[6][7] The core signaling pathway of necroptosis is mediated by a series of protein kinases, primarily Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL).[6][8][9] This pathway provides multiple targets for therapeutic intervention, making in vitro models of necroptosis essential for the screening and characterization of novel inhibitors.
These application notes provide a detailed protocol for inducing necroptosis in cell culture, quantifying cell death, and evaluating the efficacy of potential inhibitors.
Necroptosis Signaling Pathway
The induction of necroptosis is a tightly regulated process that is initiated by various stimuli, including Tumor Necrosis Factor-alpha (TNF-α).[6][8] In the presence of caspase inhibitors, TNF-α binding to its receptor (TNFR1) leads to the formation of a signaling complex known as the necrosome.[8][10] This complex consists of activated RIPK1 and RIPK3, which auto- and trans-phosphorylate each other.[8][9] Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane.[6][9] The oligomerized MLKL disrupts membrane integrity, leading to cell lysis.[9]
Experimental Protocols
Protocol 1: Induction of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 using a combination of TNF-α and the pan-caspase inhibitor z-VAD-FMK.[1][2][3]
Materials:
-
HT-29 cells (ATCC HTB-38)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human TNF-α
-
z-VAD-FMK (pan-caspase inhibitor)
-
Necrostatin-1 (RIPK1 inhibitor, for control)
-
Necrosulfonamide (NSA, MLKL inhibitor, for control)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Pre-treatment:
-
For inhibitor studies, pre-treat the cells with various concentrations of the test compound or control inhibitors (e.g., Necrostatin-1, NSA) for 1 hour.
-
-
Induction of Necroptosis:
-
Add z-VAD-FMK to a final concentration of 20 µM.
-
Immediately after, add TNF-α to a final concentration of 100 ng/mL.[11]
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Quantification of Cell Death: Proceed to Protocol 2 for the quantification of necroptotic cell death.
Protocol 2: Quantification of Necroptosis by Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes, a hallmark of necrotic cell death.[12][13]
Materials:
-
LDH Cytotoxicity Assay Kit
-
96-well plate with treated cells from Protocol 1
-
Lysis Buffer (provided in the LDH kit)
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Add 10 µL of sterile, ultrapure water to 3 wells containing untreated cells.
-
Maximum LDH Release: Add 10 µL of Lysis Buffer to 3 wells containing untreated cells and incubate for 45 minutes at 37°C.
-
-
Sample Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions) to each well.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
Experimental Workflow for Inhibitor Screening
The following workflow outlines the process for screening and validating potential necroptosis inhibitors.
Data Presentation: Inhibitor Efficacy
The efficacy of known necroptosis inhibitors in various cell lines is summarized below. This data can serve as a reference for validating experimental setups.
| Inhibitor | Target | Cell Line | Stimulus | IC50 / Effective Concentration | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | L929 | TNF-α (10 ng/mL) | ~10 µM | [14][15] |
| HT-29 | TNF-α (100 ng/mL) + z-VAD-FMK (20 µM) | ~20 µM | [11] | ||
| Jurkat | TNF-α (100 ng/mL) | ~60 µM | [11] | ||
| Necrosulfonamide (NSA) | MLKL | HT-29 | TNF-α + Smac mimetic + z-VAD-FMK | 1 µM | [16] |
| Caco-2 | TNF-α + z-VAD-FMK | Not specified (protective effect shown) | [17] | ||
| MDA-MB-231 | Not specified | Not specified (inhibits pMLKL) | [18] | ||
| GSK'872 | RIPK3 | Primary Cortical Neurons | Methamphetamine + Hyperthermia | Not specified (reduces necrosis) | [19] |
Troubleshooting and Considerations
-
Cell Line Variability: The sensitivity to necroptosis-inducing stimuli can vary significantly between cell lines.[11] It is crucial to optimize the concentrations of stimuli and inhibitors for each cell line used.
-
Specificity of Inhibitors: While widely used, some inhibitors may have off-target effects. For instance, Necrostatin-1 has been shown to inhibit indoleamine 2,3-dioxygenase (IDO).[20] It is advisable to use multiple inhibitors targeting different points in the pathway to confirm results.
-
Distinguishing from Apoptosis: The use of a pan-caspase inhibitor like z-VAD-FMK is essential to shift the cell death mechanism from apoptosis to necroptosis.[15][21] To confirm that the observed cell death is indeed necroptosis, control experiments with specific necroptosis inhibitors (e.g., Necrostatin-1) should be performed.
-
Alternative Quantification Methods: Besides the LDH assay, necroptosis can be quantified by staining with cell-impermeant DNA dyes like propidium iodide (PI) followed by flow cytometry or fluorescence microscopy.[7][22] PI will only enter cells with compromised plasma membranes.
References
- 1. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. bioradiations.com [bioradiations.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Induction of Apoptosis in TNF-Treated L929 Cells in the Presence of Necrostatin-1 [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Protective effect of NSA on intestinal epithelial cells in a necroptosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Detecting Necroptosis: A Detailed Western Blot Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the detection of key necroptosis markers—RIPK1, RIPK3, MLKL, and their phosphorylated forms—using Western blotting. This guide is intended for researchers, scientists, and drug development professionals investigating necroptotic cell death pathways in various physiological and pathological contexts.
Necroptosis is a form of regulated necrosis that plays a critical role in inflammation, immunity, and various diseases. Unlike apoptosis, it is a caspase-independent cell death pathway. The core of the necroptosis signaling cascade involves the sequential activation and phosphorylation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] The detection of the phosphorylated forms of these proteins is a key indicator of necroptosis activation.[3]
Necroptosis Signaling Pathway
The process is typically initiated by extrinsic signals, such as Tumor Necrosis Factor (TNF), binding to its receptor (TNFR).[4][5] This leads to the formation of a signaling complex that can, under conditions where caspase-8 is inhibited, lead to the phosphorylation and activation of RIPK1 and RIPK3.[5][6] Activated RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[1][5][7]
References
- 1. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 2. Necroptosis Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. Biomarkers for the detection of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Cell Fate: Live-Cell Imaging of Necroptosis with Necrostatin-1
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and infectious diseases.[1] Unlike apoptosis, which is a non-inflammatory process, necroptosis results in the rupture of the plasma membrane and the release of cellular contents, triggering an inflammatory response. The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1] Given its role in disease, the necroptosis pathway presents a promising target for therapeutic intervention.
These application notes provide a detailed guide for the live-cell imaging of necroptosis and its inhibition using Necrostatin-1 (Nec-1), a well-characterized and specific inhibitor of RIPK1 kinase activity.[2][3] By employing real-time imaging techniques, researchers can dynamically visualize and quantify the process of necroptosis, enabling a deeper understanding of its molecular mechanisms and the efficacy of potential inhibitors.
Principle of the Assay
This protocol utilizes live-cell fluorescence microscopy to monitor the loss of plasma membrane integrity, a hallmark of necroptosis.[4] In healthy cells, the plasma membrane is intact and impermeable to certain fluorescent dyes. Upon the execution of necroptosis, the membrane becomes compromised, allowing these dyes to enter the cell and bind to intracellular components, thereby producing a fluorescent signal. By imaging cells over time in the presence of a necroptosis-inducing stimulus and a fluorescent dye, the kinetics of cell death can be monitored in real time.
Necrostatin-1 is a potent and selective allosteric inhibitor of RIPK1.[2] It binds to a hydrophobic pocket in the kinase domain of RIPK1, locking it in an inactive conformation and thereby preventing the downstream signaling events that lead to necroptosis.[2] The inclusion of Nec-1 in parallel experiments allows for the specific assessment of RIPK1-dependent necroptosis.
Signaling Pathway of Necroptosis
The canonical necroptosis pathway is typically initiated by the binding of tumor necrosis factor-alpha (TNFα) to its receptor, TNFR1. In the absence of caspase-8 activity, a signaling complex known as the necrosome is formed, which includes activated RIPK1 and RIPK3. RIPK3 then phosphorylates and activates MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane permeabilization and cell death.
Experimental Workflow for Live-Cell Imaging
The general workflow for a live-cell imaging experiment to assess necroptosis and its inhibition involves cell seeding, induction of necroptosis, inhibitor treatment, staining with a fluorescent dye, and time-lapse microscopy.
Quantitative Data Summary
The following tables summarize typical concentrations and conditions for inducing and inhibiting necroptosis for live-cell imaging.
Table 1: Reagent Concentrations for Necroptosis Induction and Inhibition
| Reagent | Cell Line Example | Typical Concentration Range | Reference |
| TNFα (human, recombinant) | HT-29, Jurkat | 10 - 100 ng/mL | [5] |
| z-VAD-FMK (pan-caspase inhibitor) | HT-29, Jurkat | 20 - 50 µM | [5] |
| Necrostatin-1 (Nec-1) | L929, HT-29 | 1 - 100 µM | [5][6] |
| Propidium Iodide (PI) | Various | 1 - 20 µM | [7][8] |
| SYTOX™ Green | Various | 150 - 500 nM | [7][9] |
Table 2: Dose-Dependent Inhibition of Necroptosis by Necrostatin-1 (Example Data)
| Necrostatin-1 Concentration (µM) | Cell Viability (% of control) | Inhibition of RIPK1 Phosphorylation (%) |
| 0 (Inducer only) | 25% | 0% |
| 1 | 40% | 25% |
| 10 | 75% | 80% |
| 30 | 95% | 98% |
| 100 | 98% | >99% |
Note: The data in Table 2 is illustrative and based on typical results reported in the literature. Actual values will vary depending on the cell line, experimental conditions, and specific endpoints measured.
Detailed Experimental Protocols
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes a common method for inducing necroptosis in adherent cell lines such as HT-29 human colon adenocarcinoma cells.
Materials:
-
HT-29 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
TNFα (human, recombinant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Necrostatin-1
-
Phosphate-Buffered Saline (PBS)
-
96-well imaging plates (black-walled, clear bottom)
Procedure:
-
Cell Seeding: Seed HT-29 cells into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of treatment. Incubate for 24 hours at 37°C and 5% CO₂.
-
Preparation of Treatment Media:
-
Control Medium: Complete cell culture medium.
-
Induction Medium: Complete medium containing TNFα (e.g., 20 ng/mL) and z-VAD-FMK (e.g., 20 µM).
-
Inhibition Medium: Induction medium additionally containing Necrostatin-1 (e.g., 30 µM). Prepare a range of Nec-1 concentrations for dose-response experiments.
-
-
Cell Treatment:
-
Gently remove the existing medium from the wells.
-
Add the appropriate treatment media to the designated wells (e.g., in triplicate).
-
For inhibitor studies, it is recommended to pre-incubate the cells with Necrostatin-1 for 30-60 minutes before adding the necroptosis-inducing agents.[5]
-
-
Incubation: Incubate the plate at 37°C and 5% CO₂ for the desired duration (e.g., 4-24 hours).
Protocol 2: Live-Cell Imaging of Necroptosis
This protocol details the procedure for real-time visualization of necroptosis using a fluorescent dye that detects loss of membrane integrity.
Materials:
-
Cells treated according to Protocol 1
-
Live-cell imaging fluorescent dye (e.g., Propidium Iodide or SYTOX™ Green)
-
Live-cell imaging system with environmental control (37°C, 5% CO₂)
Procedure:
-
Dye Addition: Approximately 15-30 minutes before commencing imaging, add the fluorescent dye to all wells.[7] For example, add Propidium Iodide to a final concentration of 5 µM or SYTOX™ Green to a final concentration of 500 nM.[7]
-
Microscope Setup:
-
Place the 96-well plate on the motorized stage of the live-cell imaging system.
-
Set the environmental chamber to maintain 37°C and 5% CO₂.
-
Configure the imaging parameters:
-
Objective: 10x or 20x objective.
-
Channels: Brightfield/phase-contrast and the appropriate fluorescence channel (e.g., red for PI, green for SYTOX™ Green).
-
Excitation/Emission Wavelengths:
-
Exposure Time: Use the lowest possible exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.
-
Time-Lapse Interval: Acquire images every 15-30 minutes for a total duration of 12-24 hours.
-
-
-
Image Acquisition: Start the time-lapse acquisition.
-
Data Analysis:
-
Use image analysis software to count the number of fluorescent (necroptotic) cells and the total number of cells (from brightfield/phase-contrast images) in each field at each time point.
-
Calculate the percentage of necroptotic cells over time for each condition.
-
Plot the percentage of cell death as a function of time to generate kinetic curves.
-
For dose-response experiments, plot the percentage of cell death at a specific time point against the concentration of Necrostatin-1.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low necroptosis induction | Cell line is resistant to the stimulus. | Use a different cell line known to undergo necroptosis (e.g., L929) or try different inducers (e.g., SMAC mimetics). |
| Insufficient concentration of inducer. | Titrate the concentration of TNFα and z-VAD-FMK. | |
| High background fluorescence | Dye concentration is too high. | Reduce the concentration of the fluorescent dye. |
| Cells are unhealthy before treatment. | Ensure proper cell culture technique and use cells at a low passage number. | |
| Phototoxicity | Light exposure is too high or frequent. | Reduce the laser power/exposure time, decrease the frequency of image acquisition, or use a more photostable dye. |
| Inconsistent results | Inconsistent cell seeding density. | Use a cell counter for accurate seeding and ensure even distribution of cells in the wells. |
| Reagent instability. | Prepare fresh solutions of inducers and inhibitors for each experiment. |
Conclusion
Live-cell imaging provides a powerful tool for the dynamic analysis of necroptosis and the evaluation of its inhibitors. By following the protocols outlined in these application notes, researchers can obtain robust and quantitative data on the kinetics of necroptotic cell death. The use of Necrostatin-1 as a specific inhibitor of RIPK1 allows for the clear dissection of the role of this key kinase in the necroptotic pathway. These methods are highly valuable for basic research into the mechanisms of cell death and for the preclinical development of novel therapeutics targeting necroptosis-related diseases.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Live-cell imaging: cell death assay [protocols.io]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 6. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-cell imaging; cell death assay [protocols.io]
- 8. An Image-based Assay for High-throughput Analysis of Cell Proliferation and Cell Death of Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Real-Time Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Off-Target Effects of Necroptosis-IN-1 (Necrostatin-1)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Necroptosis-IN-1, more commonly known as Necrostatin-1 (Nec-1).
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target of Necrostatin-1?
A1: The most well-documented off-target of Necrostatin-1 is the enzyme Indoleamine 2,3-dioxygenase (IDO).[1][2] Nec-1 is identical to a compound previously identified as an IDO inhibitor, methyl-thiohydantoin-tryptophan (MTH-Trp).[1] This off-target activity is significant as IDO is an immunomodulatory enzyme, and its inhibition can have biological consequences independent of RIPK1 inhibition.[2]
Q2: Are there more specific alternatives to Necrostatin-1?
A2: Yes, several analogs of Necrostatin-1 have been developed with improved specificity. Necrostatin-1s (Nec-1s or 7-Cl-O-Nec-1) is a more stable and specific RIPK1 inhibitor that lacks the IDO-targeting effect.[2] GSK'963 is another structurally distinct and highly potent RIPK1 inhibitor with no measurable activity against IDO.[3]
Q3: Can the inactive analog, Necrostatin-1i (Nec-1i), be used as a negative control?
A3: Caution should be exercised when using Nec-1i as a negative control. While it is significantly less potent against human RIPK1 in vitro, it has been shown to retain some inhibitory activity in mouse necroptosis assays, becoming equipotent to Nec-1 at higher concentrations.[2] Furthermore, Nec-1i still inhibits IDO.[2] Therefore, its use as an inactive control may not be appropriate in all experimental contexts, particularly in in vivo studies with mice.
Q4: Does Necrostatin-1 have off-target effects on other kinases?
A4: While Necrostatin-1 is considered relatively selective for RIPK1, it can interact with other kinases, though with much lower potency. Kinase screening assays have been performed to profile its selectivity. For a detailed overview, please refer to the quantitative data summary tables below.
Q5: Are there any other known off-target effects of Necrostatin-1?
A5: Recent studies have shown that Necrostatin-1 can inhibit ferroptosis, a form of iron-dependent cell death.[4][5] This effect is independent of its inhibitory actions on both RIPK1 and IDO.[4][5] This antioxidant activity of Nec-1 should be considered when interpreting experimental results.[4]
Quantitative Data Summary
Table 1: On-Target and Off-Target IC50/EC50 Values for Necrostatin-1 and Analogs
| Compound | Target | Assay Type | IC50/EC50 | Cell Line/System | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | In vitro kinase assay | 182 nM (EC50) | Recombinant RIPK1 | [6] |
| RIPK1 | Cellular necroptosis assay | 490 nM (EC50) | Jurkat cells | [7] | |
| IDO | Enzymatic assay | Potent inhibitor (specific IC50 not consistently reported) | Recombinant IDO | [1][2] | |
| Necrostatin-1s (Nec-1s) | RIPK1 | In vitro kinase assay | ~250 nM (IC50) | Recombinant hRIPK1 | [8] |
| IDO | Enzymatic assay | No significant inhibition | Recombinant IDO | [2] | |
| Necrostatin-1i (Nec-1i) | RIPK1 | In vitro kinase assay | >100-fold less active than Nec-1 | Recombinant hRIPK1 | [2] |
| IDO | Enzymatic assay | Inhibits IDO | Recombinant IDO | [2] |
Table 2: Kinase Selectivity Profile of Necrostatin-1
Data derived from a kinase screen showing the percentage of remaining kinase activity in the presence of Necrostatin-1. A lower percentage indicates greater inhibition.
| Kinase | % Activity Remaining (1 µM Nec-1) | % Activity Remaining (10 µM Nec-1) |
| RIPK2 | 159 | 112 |
| GSK3 beta | 110 | 101 |
| DYRK2 | 105 | 107 |
| MLK1 | 100 | 96 |
| p38 alpha MAPK | 97 | 102 |
| PIM2 | 95 | 105 |
| FGF-R1 | 93 | 100 |
| IKK epsilon | 90 | 86 |
| PRAK | 88 | 87 |
| JNK2 | Not Reported | Not Reported |
| RSK1 | Not Reported | Not Reported |
Troubleshooting Guides & Experimental Protocols
Guide 1: Validating Off-Target Effects on Indoleamine 2,3-Dioxygenase (IDO)
This guide provides a protocol to determine if the observed effects of Necrostatin-1 in your experiment are due to its off-target inhibition of IDO.
Experimental Protocol: Cell-Based IDO Activity Assay
-
Cell Culture and IDO Induction:
-
Plate cells known to express IDO upon stimulation (e.g., SKOV-3 or HeLa cells) at an appropriate density in a 96-well plate.
-
Allow cells to attach overnight.
-
Induce IDO1 expression by treating the cells with interferon-gamma (IFNγ, e.g., 100 ng/mL) for 24 hours.[9]
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of Necrostatin-1, Necrostatin-1s (as a negative control for IDO inhibition), and a known IDO inhibitor (e.g., epacadostat) in the appropriate cell culture medium.
-
Remove the IFNγ-containing medium from the cells and replace it with the medium containing the different concentrations of inhibitors. Include a vehicle control (e.g., DMSO).
-
-
Measurement of Kynurenine:
-
Incubate the cells with the inhibitors for a defined period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of kynurenine, the product of IDO activity, in the supernatant. This can be done using a colorimetric assay based on Ehrlich's reagent or by LC-MS.[9]
-
-
Data Analysis:
-
Calculate the percentage of IDO inhibition for each concentration of the compounds compared to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value for IDO inhibition by Necrostatin-1.
-
Guide 2: General In Vitro Kinase Inhibition Assay
This protocol allows for the direct assessment of Necrostatin-1's inhibitory activity on your kinase of interest.
Experimental Protocol: Radioactive ATP Kinase Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing the purified recombinant kinase of interest, a suitable kinase buffer, and a kinase substrate (this can be a generic substrate like myelin basic protein or a specific peptide substrate).
-
Add varying concentrations of Necrostatin-1 or a vehicle control to the reaction mixture.
-
Pre-incubate the kinase with the inhibitor for a short period (e.g., 10-15 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Start the kinase reaction by adding a solution containing MgCl2 and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specific duration (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Visualize the phosphorylated substrate by autoradiography.
-
Quantify the band intensities to determine the extent of kinase inhibition at different Necrostatin-1 concentrations and calculate the IC50 value.[10]
-
Guide 3: Assessing Off-Target Effects on Ferroptosis
This guide helps to determine if Necrostatin-1 is affecting your experimental system through its RIPK1/IDO-independent anti-ferroptotic activity.
Experimental Protocol: Cell Viability and Lipid Peroxidation Assay
-
Cell Treatment:
-
Plate your cells of interest (e.g., Huh7, SK-HEP-1) in a 96-well plate.[4]
-
Pre-treat the cells with Necrostatin-1, a known ferroptosis inhibitor (e.g., Ferrostatin-1), a more specific RIPK1 inhibitor (e.g., Necrostatin-1s), and a vehicle control for 1 hour.[4][5]
-
Induce ferroptosis using an appropriate inducer, such as erastin, sulfasalazine, or RSL3.[4]
-
-
Cell Viability Assessment:
-
After a suitable incubation period (e.g., 24 hours), measure cell viability using a standard assay such as MTT or a commercial cell viability kit.
-
-
Lipid Peroxidation Measurement:
-
To directly measure a hallmark of ferroptosis, treat cells as in step 1.
-
Stain the cells with a lipid peroxidation sensor dye, such as C11-BODIPY™ 581/591.[4]
-
Analyze the fluorescence by flow cytometry or fluorescence microscopy. A shift in fluorescence indicates lipid peroxidation.
-
-
Interpretation:
-
If Necrostatin-1, but not Necrostatin-1s, rescues cell death and reduces lipid peroxidation, it suggests that the observed effect is due to the anti-ferroptotic activity of Nec-1 and is independent of RIPK1 inhibition.[4]
-
Mandatory Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of Necrostatin-1 on RIPK1.
Caption: On-target and off-target effects of Necrostatin-1.
Caption: Logical workflow for troubleshooting off-target effects of Necrostatin-1.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 Prevents Ferroptosis in a RIPK1- and IDO-Independent Manner in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Necroptosis-IN-1 Dosage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of Necroptosis-IN-1 (Nec-1) for specific cell lines. Nec-1 is a potent and selective allosteric inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis.[1][2][3] Optimal dosage is crucial for achieving effective inhibition of necroptosis while minimizing off-target effects.[4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (Nec-1)?
A1: Nec-1 is an allosteric inhibitor of RIPK1 kinase activity.[3] By binding to a hydrophobic pocket on RIPK1, Nec-1 prevents its autophosphorylation and subsequent interaction with RIPK3, which is essential for the formation of the necrosome complex and the execution of necroptosis.[2]
Q2: What is a typical starting concentration for Nec-1 in cell culture experiments?
A2: The optimal concentration of Nec-1 is highly cell-type dependent.[4] A common starting point for many cell lines is in the range of 10-50 µM. However, it is essential to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: What are the known off-target effects of Nec-1?
A3: The most well-characterized off-target effect of Nec-1 is the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[1][5] This is an important consideration in studies related to inflammation and immunology. Some studies have also reported other off-target effects, and it is advisable to use the inactive analog, Nec-1i, as a negative control to distinguish between RIPK1-dependent and off-target effects.[6]
Q4: How long should I pre-incubate cells with Nec-1 before inducing necroptosis?
A4: A pre-incubation period of 1-2 hours is generally recommended to allow for sufficient cell permeability and target engagement. However, the optimal pre-incubation time may vary depending on the cell line and experimental setup.
Q5: How can I confirm that Nec-1 is inhibiting necroptosis in my experiment?
A5: Inhibition of necroptosis can be confirmed by assessing key downstream events in the signaling pathway. This includes reduced phosphorylation of RIPK1 and MLKL, decreased MLKL oligomerization, and ultimately, a reduction in cell death as measured by viability and cytotoxicity assays.
Troubleshooting Guide
Issue 1: Nec-1 is not inhibiting necroptosis in my cell line.
| Possible Cause | Suggested Solution |
| Suboptimal Nec-1 Concentration | Perform a dose-response experiment with a wider range of Nec-1 concentrations (e.g., 1 µM to 100 µM) to determine the EC50 for your specific cell line.[4] |
| Insufficient Pre-incubation Time | Increase the pre-incubation time with Nec-1 to 2-4 hours before inducing necroptosis. |
| Cell Line Insensitivity | Confirm that your cell line expresses the necessary components of the necroptotic pathway (RIPK1, RIPK3, MLKL). This can be done by Western blotting or qPCR. |
| Ineffective Necroptosis Induction | Ensure that your stimulus (e.g., TNFα, Smac mimetic, z-VAD-FMK) is effectively inducing necroptosis. Titrate the concentration of the inducing agent. |
| Degraded Nec-1 | Nec-1 can be unstable. Ensure proper storage of the compound (desiccated at -20°C) and prepare fresh working solutions from a stock solution for each experiment. |
Issue 2: Nec-1 is showing toxicity in my control (non-induced) cells.
| Possible Cause | Suggested Solution |
| High Nec-1 Concentration | Reduce the concentration of Nec-1. High concentrations can lead to off-target toxicity.[5] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a toxic level for your cells (typically <0.1%). Run a solvent-only control. |
| Off-target Effects | Use the inactive analog, Nec-1i, as a negative control to determine if the observed toxicity is due to off-target effects. |
| Extended Incubation Time | Reduce the total incubation time with Nec-1. |
Data Presentation
Table 1: Examples of Effective this compound Concentrations in Different Cell Lines
| Cell Line | Nec-1 Concentration | Outcome | Reference |
| Porcine Islets | 100 µM | Higher recovery and endocrine cell composition | [7] |
| Murine L929SA cells | 1-100 µM (dose-dependent) | Reduced RIP1 kinase autophosphorylation and necroptosis | [4] |
| C2C12 myotubes | 10 µM | Protected against hypoxia-induced cell death | [3] |
| Human monocytic U937 cells | Not specified | Identified as a potent inhibitor in the initial screen | [5] |
Experimental Protocols
Protocol 1: Determination of Optimal Nec-1 Concentration using a Cell Viability Assay
Objective: To determine the effective concentration of Nec-1 that inhibits induced necroptosis without causing significant cytotoxicity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (Nec-1)
-
Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, z-VAD-FMK)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Nec-1 Treatment: Prepare a serial dilution of Nec-1 in complete culture medium. A suggested range is 0 µM (vehicle control) to 100 µM. Remove the old medium from the cells and add the medium containing the different concentrations of Nec-1. Also include a vehicle-only control.
-
Pre-incubation: Incubate the plate for 1-2 hours at 37°C and 5% CO2.
-
Necroptosis Induction: Add the necroptosis-inducing agents to the appropriate wells. Include a set of wells with Nec-1 treatment but without the inducing agent to assess Nec-1 toxicity. Also, have a set of untreated control wells.
-
Incubation: Incubate the plate for a predetermined time sufficient to induce necroptosis (e.g., 24-48 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the untreated control wells and plot the cell viability against the Nec-1 concentration. The optimal concentration should show maximal protection against necroptosis with minimal toxicity in the absence of the inducer.
Protocol 2: Assessment of Necroptosis Inhibition by Western Blotting for p-MLKL
Objective: To confirm that Nec-1 is inhibiting the necroptotic pathway by assessing the phosphorylation of MLKL.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (Nec-1)
-
Necroptosis-inducing agents
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-MLKL, anti-MLKL, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the optimal concentration of Nec-1 (determined from Protocol 1) followed by the necroptosis-inducing agents as described previously. Include appropriate controls.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-MLKL overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Re-probe the membrane with antibodies against total MLKL and a loading control (GAPDH or β-actin) to ensure equal protein loading. A decrease in the p-MLKL signal in the Nec-1 treated samples compared to the induced, untreated samples confirms the inhibitory effect of Nec-1 on the necroptotic pathway.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound dosage.
Caption: Troubleshooting common issues with this compound experiments.
References
- 1. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of necrostatin-1, an inhibitor of necroptosis, and its inactive analogue Nec-1i on basal cardiovascular function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent effects of necrostatin-1 supplementation to tissue culture media of young porcine islets - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Using Necroptosis-IN-1
Welcome to the technical support center for Necroptosis-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the proper handling and use of this compound in experimental settings. Our goal is to help you avoid common pitfalls, such as compound precipitation, to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary solvent? A1: this compound is a potent and specific inhibitor of the receptor-interacting protein kinase 1 (RIPK1), a key mediator of the necroptosis signaling pathway.[1][2] Due to its hydrophobic nature, this compound has very poor solubility in aqueous solutions. The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO).[3][4]
Q2: I observed a precipitate in my cell culture media after adding this compound. What went wrong? A2: Precipitation is a common issue when working with hydrophobic compounds like this compound. The primary cause is typically the rapid dilution of a concentrated DMSO stock solution directly into the aqueous cell culture medium. This sudden change in solvent polarity causes the compound to "crash out" of the solution. Other factors can include the final DMSO concentration, media temperature, and interactions with media components.[5]
Q3: What is the maximum recommended final concentration of DMSO in cell culture? A3: To avoid solvent-induced toxicity and effects on cell behavior, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5% and preferably at or below 0.1%.[6][7] High concentrations of DMSO can have unintended biological effects, including inducing apoptosis or affecting membrane permeability.[7][8]
Q4: Can I dissolve this compound directly in PBS or cell culture media? A4: No. Direct dissolution in aqueous buffers like PBS or media is not recommended due to the compound's poor water solubility and will almost certainly result in precipitation and an inaccurate final concentration.[4] A concentrated stock solution in 100% DMSO is the required first step.
Troubleshooting Guide: Preventing Precipitation
If you are experiencing issues with this compound precipitating in your media, consult the table below to diagnose and solve the problem.
| Potential Cause | Explanation | Recommended Solution |
| Improper Dilution Method | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media is the most common cause of precipitation. The localized high concentration of the compound cannot be maintained as the DMSO rapidly disperses. | Use a serial dilution or stepwise dilution protocol. First, create an intermediate dilution of the compound in a smaller volume of pre-warmed media. Then, add this intermediate solution to the final culture volume. |
| High Final DMSO Concentration | While DMSO aids solubility, if the final concentration is too high (e.g., >1%), it can still lead to solubility issues over time and will cause cellular stress.[6][7] | Calculate your dilutions carefully to ensure the final DMSO concentration remains below 0.5%, and ideally ≤0.1%. |
| Media Temperature | Adding the compound to cold media can decrease its solubility. | Always use media that has been pre-warmed to 37°C for your dilutions and experiments. |
| Interaction with Media Components | Complex media containing serum can have components that bind to the inhibitor or reduce its solubility over long incubation periods.[9][10] | If precipitation occurs during a long-term experiment, consider reducing the serum concentration if your cell type allows, or refreshing the media with a freshly prepared inhibitor solution at intermediate time points. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes how to prepare a concentrated stock solution in DMSO.
-
Materials:
-
This compound (powder form)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber (or foil-wrapped) microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Allow the vial to equilibrate to room temperature before opening to avoid condensation, as DMSO is highly hygroscopic.[5]
-
Prepare a stock solution by adding the appropriate volume of DMSO. For example, to make a 10 mM stock from 1 mg of powder with a molecular weight of 500 g/mol , you would add 200 µL of DMSO.
-
Vortex the solution for 2-3 minutes until the powder is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
Protocol 2: Diluting this compound into Cell Culture Media
This protocol provides a stepwise method to prevent precipitation when preparing your final working concentration.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes for intermediate dilution
-
-
Procedure (Example for a 10 µM final concentration in 10 mL):
-
Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare an Intermediate Dilution (100X): In a sterile tube, add 10 µL of the 10 mM stock solution to 990 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution.
-
Mix Thoroughly: Immediately after adding the stock, gently vortex or pipette the intermediate solution up and down several times to ensure it is fully mixed. Do not allow the concentrated DMSO to sit in the media before mixing.
-
Prepare the Final Working Solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media in your culture flask or plate. This results in a final volume of 10 mL with a this compound concentration of 10 µM. The final DMSO concentration will be 0.1%.
-
Gently swirl the culture vessel to ensure even distribution.
-
Visualizations
The following diagrams illustrate the key workflows and logical steps described in this guide.
References
- 1. Necroptosis in development and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 5. ziath.com [ziath.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A high concentration of DMSO activates caspase-1 by increasing the cell membrane permeability of potassium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving the Specificity of Necroptosis Inhibition Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with necroptosis inhibition assays. Our goal is to help you improve the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My necroptosis inhibitor shows variable efficacy across different cell lines. What could be the reason?
A1: This is a common observation and can be attributed to several factors:
-
Cell-line specific expression of necroptosis components: The expression levels of key proteins in the necroptosis pathway, such as RIPK1, RIPK3, and MLKL, can vary significantly between different cell lines.[1][2] Low expression of a target protein will naturally lead to reduced efficacy of an inhibitor targeting it.
-
Presence of alternative cell death pathways: Some cell lines may have a greater propensity to undergo apoptosis. If caspase-8 is highly active, it can cleave and inactivate RIPK1 and RIPK3, thereby inhibiting necroptosis.[1][3][4]
-
Off-target effects of the inhibitor: The inhibitor might have off-target effects that are more pronounced in certain cell lines, leading to cytotoxicity that is independent of necroptosis.[5][6] For example, Necrostatin-1 (Nec-1) has a known off-target effect on indoleamine-2,3-dioxygenase (IDO).[6]
Q2: How can I be sure that the cell death I am observing is necroptosis and not apoptosis?
A2: Distinguishing between necroptosis and apoptosis is crucial for the correct interpretation of your results. Here are some key strategies:
-
Use of pan-caspase inhibitors: Necroptosis is typically induced in the presence of a pan-caspase inhibitor, such as z-VAD-FMK, to block the apoptotic pathway.[7]
-
Monitor key protein markers:
-
Flow cytometry: Use flow cytometry with Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD. Apoptotic cells will be Annexin V positive and PI/7-AAD negative in the early stages, while necroptotic cells will be positive for both.[8]
Q3: I suspect my inhibitor has off-target effects. How can I validate its specificity for the intended target?
A3: Validating inhibitor specificity is a critical step. Several assays can be employed:
-
In vitro kinase assays: Directly measure the ability of your inhibitor to block the kinase activity of the purified target protein (e.g., RIPK1 or RIPK3).[10][11][12]
-
Cellular Thermal Shift Assay (CETSA): This assay measures the change in the thermal stability of a target protein upon ligand (inhibitor) binding in a cellular context.[7][13][14] An increase in thermal stability indicates direct engagement of the inhibitor with its target.
-
Counter-screening: Test your inhibitor against a panel of other kinases to identify potential off-target interactions.[7][10]
-
Rescue experiments: In a knockout or knockdown cell line for the target protein, the inhibitor should not show any effect on cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background cell death in control wells | - Cell line is unhealthy or stressed.- Reagents (e.g., DMSO) are at a toxic concentration. | - Ensure proper cell culture conditions and passage number.- Perform a dose-response curve for the vehicle (e.g., DMSO) to determine the non-toxic concentration. |
| Inconsistent IC50/EC50 values | - Inconsistent cell seeding density.- Variation in reagent preparation.- Instability of the inhibitor. | - Use a consistent cell seeding protocol.- Prepare fresh reagents for each experiment.- Aliquot and store the inhibitor according to the manufacturer's instructions to avoid freeze-thaw cycles. |
| Inhibitor is potent in biochemical assays but not in cell-based assays | - Poor cell permeability of the inhibitor.- Inhibitor is being actively transported out of the cell.- The target is not essential for necroptosis in the chosen cell line. | - Assess cell permeability using specific assays.- Use cell lines with known transporter expression profiles.- Confirm the dependence of necroptosis on the target in your cell line using genetic approaches (e.g., siRNA, CRISPR). |
| Inhibitor induces apoptosis at high concentrations | - Off-target effects on pro-apoptotic proteins.- Some RIPK3 inhibitors have been shown to induce apoptosis in a concentration-dependent manner.[15] | - Determine the therapeutic window of the inhibitor.- Co-treat with a pan-caspase inhibitor to confirm that the observed death is indeed apoptosis.- Characterize off-target effects using kinase profiling. |
Experimental Protocols
RIPK1 Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and measures the kinase activity of RIPK1 by quantifying the amount of ADP produced.
Materials:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitor
Procedure:
-
Prepare the kinase reaction mixture by adding RIPK1 enzyme, MBP substrate, and kinase assay buffer to the wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the RIPK1 kinase activity.
MLKL Oligomerization Assay (Non-reducing Western Blot)
This protocol allows for the detection of MLKL oligomers, a key step in necroptosis execution.[16][17]
Materials:
-
Cell line of interest
-
Necroptosis-inducing stimulus (e.g., TNF-α + z-VAD-FMK + Smac mimetic)
-
Test inhibitor
-
Lysis buffer
-
Non-reducing sample buffer (without β-mercaptoethanol or DTT)
-
Antibodies: anti-MLKL, anti-pMLKL
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with the test inhibitor for the desired time.
-
Induce necroptosis by adding the stimulus.
-
After the desired incubation time, harvest the cells and lyse them.
-
Determine the protein concentration of the lysates.
-
Prepare the protein samples by adding non-reducing sample buffer. Do not boil the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against MLKL and phosphorylated MLKL (pMLKL).
-
Incubate with a secondary antibody and visualize the bands. MLKL oligomers will appear as high-molecular-weight bands.
Cellular Thermal Shift Assay (CETSA)
This assay confirms the direct binding of an inhibitor to its target protein in a cellular environment.[13][14]
Materials:
-
Cell line of interest
-
Test inhibitor
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
Procedure:
-
Treat cultured cells with the test inhibitor or vehicle control.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellet in PBS and divide it into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to pellet the precipitated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein at each temperature point by Western blot or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Data Presentation
Table 1: Potency of Common Necroptosis Inhibitors
| Inhibitor | Target | IC50 / EC50 | Cell Line / Assay Condition | Reference |
| Necrostatin-1 (Nec-1) | RIPK1 | EC50: ~0.5 µM | TNF-induced necroptosis in L929 cells | [10] |
| Necrostatin-1s (Nec-1s) | RIPK1 | EC50: ~0.2 µM | TNF-induced necroptosis in L929 cells | [10] |
| GSK'872 | RIPK3 | EC50: low micromolar | TNF-induced necroptosis in I2.1 cells | [10] |
| Necrosulfonamide (NSA) | MLKL | EC50: ~0.2 µM | TNF-induced necroptosis in HT-29 cells | [1] |
| GSK'963 | RIPK1 | IC50: 1-3 nM | TNF+zVAD.fmk-induced necroptosis in L929 and BMDM cells | [18] |
| GNE684 | RIPK1 | S(20) = 0.00 | 221 kinase panel at 10 µM | [18] |
Visualizations
Caption: Necroptosis Signaling Pathway
References
- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenotypic high-throughput screening platform identifies novel chemotypes for necroptosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioradiations.com [bioradiations.com]
- 4. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential therapeutic value of necroptosis inhibitor for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Phenotyping Necroptosis- Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 15. Necroptosis in cardiovascular disease - a new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Necroptosis-IN-1 in Cancer Cells
Welcome to the technical support center for researchers utilizing Necroptosis-IN-1 in cancer cell studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, with a focus on overcoming resistance.
I. Troubleshooting Guide
This guide is designed to help you identify and resolve common issues when your cancer cell lines are not responding to this compound treatment as expected.
Problem 1: No or low levels of cell death observed after this compound treatment.
-
Question 1.1: How can I confirm that the necroptosis pathway is intact and functional in my cell line?
-
Answer: Before investigating resistance to this compound, it is crucial to confirm that the core machinery for necroptosis is present and functional.
-
Initial Screen: Induce necroptosis using a standard stimulus like a combination of TNF-α, a Smac mimetic (e.g., BV6 or birinapant), and a pan-caspase inhibitor (e.g., z-VAD-FMK).[1] If this cocktail does not induce cell death, your cell line may have a deficient necroptosis pathway.
-
Protein Expression Analysis: Use western blotting to check for the expression of the key necroptosis proteins: RIPK1, RIPK3, and MLKL. The absence or significant downregulation of RIPK3 or MLKL is a common reason for necroptosis resistance.[2][3]
-
Positive Control: If available, use a cell line known to be sensitive to necroptosis (e.g., HT-29 or L929 cells) as a positive control in your experiments to ensure your reagents and protocol are effective.
-
-
-
Question 1.2: My cells express RIPK1, RIPK3, and MLKL, but still don't respond to this compound. What should I do next?
-
Answer: Even with the core components present, the pathway can be non-responsive. Here’s how to troubleshoot:
-
Confirm Pathway Activation: After treating with your necroptosis-inducing stimulus (in the absence of this compound), perform a western blot to detect the phosphorylated forms of RIPK1 (p-RIPK1), RIPK3 (p-RIPK3), and MLKL (p-MLKL). Phosphorylation of these proteins is a hallmark of necroptosis activation.[2] Lack of phosphorylation indicates a blockage upstream of or at the level of these kinases.
-
Assess Necrosome Formation: Perform a co-immunoprecipitation (Co-IP) experiment to see if RIPK1 and RIPK3 are interacting to form the necrosome complex upon stimulation. Pull down RIPK1 and blot for RIPK3, or vice versa. A lack of interaction suggests an issue with the assembly of this critical complex.
-
-
-
Question 1.3: I've confirmed the necroptosis pathway is active, but this compound is still not effective. Could there be an issue with the inhibitor itself?
-
Answer: It's possible. Here's how to check:
-
Verify Inhibitor Activity: Test this compound on a sensitive cell line to confirm its potency.
-
Concentration and Incubation Time: Optimize the concentration of this compound and the incubation time. It's possible the concentration is too low or the incubation time is too short to effectively inhibit RIPK1 kinase activity in your specific cell line. Perform a dose-response curve to determine the optimal concentration.
-
Off-Target Effects: Be aware that some RIPK1 inhibitors, like Necrostatin-1, can have off-target effects, such as inhibiting indoleamine 2,3-dioxygenase (IDO).[4] While "this compound" is a generic name, if you are using a compound with a similar chemical structure to Necrostatin-1, consider if off-target effects could be influencing your results.
-
-
Problem 2: Cells initially respond to this compound but develop resistance over time.
-
Question 2.1: What are the common mechanisms of acquired resistance to RIPK1 inhibitors?
-
Answer: Acquired resistance often involves genetic or epigenetic changes that affect the necroptosis pathway.
-
Downregulation of Key Proteins: Prolonged treatment with necroptosis inducers can lead to the selection of cells with reduced expression of RIPK3 or MLKL.[4] Use western blotting and qRT-PCR to compare the expression levels of these proteins in your resistant cells versus the parental, sensitive cells.
-
Mutations in Pathway Components: While less common, mutations in RIPK1, RIPK3, or MLKL could potentially alter the inhibitor's binding site or affect protein function. Sequencing these genes in your resistant cell line may reveal potential mutations.
-
-
-
Question 2.2: How can I overcome acquired resistance to this compound?
-
Answer: Overcoming acquired resistance may require a multi-pronged approach.
-
Combination Therapy: Consider combining this compound with other anti-cancer agents that target different cell death pathways (e.g., apoptosis inducers) or signaling pathways that your cancer cells are dependent on.
-
Epigenetic Modifiers: If you observe downregulation of RIPK3 or MLKL, treatment with epigenetic modifiers like demethylating agents (e.g., 5-azacytidine) may restore their expression and re-sensitize the cells to necroptosis.
-
Alternative Necroptosis Inducers: Some inducers can bypass certain components of the pathway. For example, some stimuli can activate RIPK3 independently of RIPK1. Experiment with different necroptosis-inducing cocktails to see if an alternative pathway remains sensitive.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[5] It binds to the kinase domain of RIPK1, preventing its autophosphorylation and subsequent activation of the downstream necroptosis pathway.[5][6] This inhibition blocks the formation of the necrosome, a complex of RIPK1 and RIPK3 that is essential for initiating necroptotic cell death.[7]
-
-
Q2: How do I choose the right concentration of this compound to use in my experiments?
-
A2: The optimal concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Start with a concentration range of 0.01 µM to 100 µM.[8]
-
-
Q3: Can this compound induce other forms of cell death?
-
A3: The primary role of this compound is to inhibit necroptosis. However, by blocking the necroptotic pathway, it can sometimes shift the balance towards apoptosis, another form of programmed cell death.[6] It is always advisable to use markers for different cell death pathways (e.g., caspase activation for apoptosis) to fully characterize the cellular response.
-
-
Q4: What are the key differences between apoptosis and necroptosis?
-
A4: Apoptosis is a caspase-dependent form of programmed cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Necroptosis is a caspase-independent, pro-inflammatory form of cell death characterized by cell swelling and rupture of the plasma membrane.
-
-
Q5: Are there any known off-target effects of this compound?
-
A5: While "this compound" is a general name, the well-characterized RIPK1 inhibitor, Necrostatin-1, is known to also inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[4] It is important to be aware of potential off-target effects and use appropriate controls, such as an inactive analog of the inhibitor if available.
-
III. Data Presentation
Table 1: IC50 Values of Necrostatin-1 (a this compound analog) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | T-cell leukemia | 0.49 | [2][8] |
| 293T | Human embryonic kidney | 0.49 | [8] |
| U251 | Glioblastoma | 22.44 (Emodin-induced necroptosis) | |
| HTB-26 | Breast Cancer | 10-50 | [6] |
| PC-3 | Prostate Cancer | 10-50 | [6] |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [6] |
IV. Experimental Protocols
Cell Viability Assay (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce necroptosis in your cancer cell lines with the desired treatment in the presence or absence of this compound.
-
Harvest cells (for adherent cells, use a gentle non-enzymatic method like scraping or EDTA).
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
-
Staining:
-
Resuspend the cells in 1X Annexin-Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (with compromised membrane integrity)
-
-
Western Blot for Phosphorylated Necroptosis Proteins
This protocol is for detecting the activated forms of RIPK1, RIPK3, and MLKL.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-RIPK1 (Ser166), anti-p-RIPK3 (Ser227), anti-p-MLKL (Ser358)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-RIPK1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with antibodies against total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Co-Immunoprecipitation (Co-IP) for RIPK1-RIPK3 Interaction
This protocol is used to determine if RIPK1 and RIPK3 are forming the necrosome complex.
Materials:
-
Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 with protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-RIPK1 or anti-RIPK3)
-
Protein A/G agarose beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., Laemmli buffer)
Procedure:
-
Cell Lysis and Pre-clearing:
-
Lyse cells as described in the western blot protocol.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-RIPK1) overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three to five times with wash buffer.
-
Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by western blotting using an antibody against the interacting protein (e.g., anti-RIPK3).
-
Also, probe for the immunoprecipitated protein (e.g., anti-RIPK1) to confirm a successful pulldown.
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of RIPK3 and MLKL.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Primers for RIPK3, MLKL, and a housekeeping gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from your control and resistant cell lines using a commercial kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Set up the PCR reaction with the SYBR Green or TaqMan master mix, cDNA, and specific primers for your target genes and a housekeeping gene.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the relative expression of RIPK3 and MLKL in your resistant cells compared to the control cells using the ΔΔCt method, normalizing to the housekeeping gene.
-
V. Visualizations
Caption: Canonical TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Induction of RIPK3/MLKL-mediated necroptosis by Erigeron breviscapus injection exhibits potent antitumor effect [frontiersin.org]
- 3. Contribution of RIP3 and MLKL to immunogenic cell death signaling in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLKL in cancer: more than a necroptosis regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RIP1, RIP3, and MLKL Contribute to Cell Death Caused by Clostridium perfringens Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Best practices for long-term storage of Necroptosis-IN-1
This technical support center provides best practices for the long-term storage and use of Necroptosis-IN-1, a potent inhibitor of necroptosis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of the necroptosis signaling pathway to support researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the solid compound should be stored at -20°C or -80°C. Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.[1] Aqueous solutions are not recommended for storage for more than one day.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in organic solvents such as DMSO. To prepare a stock solution, dissolve the solid compound in DMSO to the desired concentration, for example, 10 mM. Ensure the compound is fully dissolved by vortexing. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.1%) to avoid solvent-induced toxicity.
Q3: What is the mechanism of action of this compound?
A3: this compound is an analog of Necrostatin-1 and functions as a potent inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] By inhibiting the kinase activity of RIPK1, this compound prevents the formation of the necrosome, a key protein complex required for the execution of necroptosis. This complex consists of RIPK1, RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound and its analogs have been used in various in vivo models to study the role of necroptosis in disease. However, researchers should consider its pharmacokinetic properties, such as its relatively short half-life. For in vivo applications, it is crucial to determine the optimal dose and administration route for the specific animal model and disease being investigated.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low inhibition of necroptosis | Compound degradation: Improper storage has led to loss of activity. | Ensure the compound and its solutions are stored at the recommended temperatures and protected from light. Use freshly prepared or properly stored aliquots. |
| Suboptimal concentration: The concentration of this compound is too low to effectively inhibit RIPK1 in the experimental system. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and stimulus. | |
| Cell type resistance: The cells may have low expression of key necroptosis proteins (e.g., RIPK3) or utilize a different cell death pathway. | Confirm the expression of RIPK1, RIPK3, and MLKL in your cell line. Consider using a positive control cell line known to undergo necroptosis (e.g., HT-29). | |
| Incorrect experimental setup: The stimulus used to induce necroptosis may not be appropriate or potent enough. | Ensure the use of a validated necroptosis-inducing stimulus (e.g., TNF-α in combination with a pan-caspase inhibitor like z-VAD-fmk and a SMAC mimetic). | |
| Off-target effects observed | High concentration: Using excessively high concentrations of the inhibitor can lead to non-specific effects. | Use the lowest effective concentration determined from a dose-response curve. |
| Inherent off-target activity: The compound may have other cellular targets besides RIPK1. The analog Necrostatin-1 has been reported to inhibit indoleamine 2,3-dioxygenase (IDO).[2] | Use a structurally unrelated necroptosis inhibitor (e.g., a RIPK3 or MLKL inhibitor) to confirm that the observed phenotype is due to necroptosis inhibition. Consider using Necrostatin-1s, a more specific analog that does not inhibit IDO.[3] | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to necroptosis induction and inhibition. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and at a consistent confluency at the start of each experiment. |
| Variability in reagent preparation: Inconsistent preparation of this compound stock solutions or other reagents. | Prepare a large batch of stock solution, aliquot, and store properly to ensure consistency across multiple experiments. | |
| Difficulty dissolving the compound | Low solubility in aqueous media: this compound has poor solubility in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is not toxic to the cells. |
Quantitative Data Summary
Table 1: Storage Recommendations for this compound and Analogs
| Compound | Form | Storage Temperature | Duration |
| This compound | Solid | -20°C or -80°C | Long-term |
| This compound | DMSO Stock Solution | -80°C | Up to 6 months[1] |
| This compound | DMSO Stock Solution | -20°C | Up to 1 month[1] |
| Necrostatin-1 | DMSO Stock Solution | -20°C | Up to 6 months |
| Necrostatin-1 | Aqueous Solution | Room Temperature | Not recommended for >1 day |
Experimental Protocols
Protocol 1: In Vitro Induction and Inhibition of Necroptosis in Cell Culture
This protocol describes a general method for inducing necroptosis in a suitable cell line (e.g., HT-29, L929) and assessing the inhibitory effect of this compound.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Necroptosis-inducing agents:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
SMAC mimetic (e.g., Birinapant or LCL161)
-
-
Cell viability assay (e.g., CellTiter-Glo®, propidium iodide staining followed by flow cytometry)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Pre-treatment with Inhibitor: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., TNF-α, z-VAD-fmk, and a SMAC mimetic) to the wells. The optimal concentrations of these inducers should be predetermined for the specific cell line.
-
Incubation: Incubate the plate for a period sufficient to induce cell death (typically 6-24 hours).
-
Assessment of Cell Viability: Measure cell viability using a chosen method. For example, if using a luminescence-based assay, follow the manufacturer's instructions. If using flow cytometry with propidium iodide, harvest the cells, stain with PI, and analyze the percentage of PI-positive (necrotic) cells.
-
Data Analysis: Normalize the viability data to the vehicle-treated, non-induced control. Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.
Signaling Pathway Diagrams
Diagram 1: The Core Necroptosis Signaling Pathway
References
Validation & Comparative
A Comparative Guide to Necroptosis Inhibitors: Necrostatin-1 vs. GSK'872
For researchers, scientists, and drug development professionals, understanding the nuances of necroptosis inhibitors is critical for designing effective experiments and developing novel therapeutics. This guide provides an objective comparison of two widely used necroptosis inhibitors, Necrostatin-1 (Nec-1) and GSK'872, focusing on their mechanisms of action, target specificity, efficacy, and supporting experimental data.
Necroptosis is a form of regulated cell death that plays a crucial role in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer. The core of the necroptosis signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). Both Necrostatin-1 and GSK'872 are small molecule inhibitors that target this pathway, but at different key points, leading to distinct pharmacological profiles.
Mechanism of Action and Target Specificity
Necrostatin-1 is an allosteric inhibitor of RIPK1, a serine/threonine kinase that is a critical upstream regulator of necroptosis.[1] By binding to a hydrophobic pocket in the kinase domain of RIPK1, Nec-1 locks the enzyme in an inactive conformation, thereby preventing its autophosphorylation and subsequent activation of RIPK3.[1]
GSK'872, on the other hand, is a potent and selective inhibitor of RIPK3.[2][3] It directly targets the ATP-binding site of RIPK3, inhibiting its kinase activity.[3] This prevents the phosphorylation of the downstream effector, MLKL, which is the terminal step required for the execution of necroptosis.[4]
A key distinction between the two inhibitors lies in their target specificity. While both are potent inhibitors of their respective targets, Necrostatin-1 has a known off-target effect, as it also inhibits indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tryptophan metabolism and immune regulation.[5][6] This dual activity of Nec-1 can be a confounding factor in experimental interpretations. In contrast, GSK'872 has been shown to be highly selective for RIPK3, with minimal cross-reactivity against a large panel of other kinases, including RIPK1.[2]
Quantitative Comparison of Efficacy
The efficacy of Necrostatin-1 and GSK'872 has been evaluated in various in vitro and in vivo models. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values provide a quantitative measure of their potency.
| Inhibitor | Target | Assay Type | Cell Line/System | IC50/EC50 | Reference |
| Necrostatin-1 | RIPK1 | Necroptosis Inhibition | Jurkat cells | EC50: 490 nM | [7][8] |
| RIPK1 Kinase Activity | In vitro | EC50: 182 nM | [7] | ||
| RIPK1 Kinase Activity | In vitro | IC50: 0.32 µM | [9] | ||
| GSK'872 | RIPK3 Kinase Activity | Cell-free assay | IC50: 1.3 nM | [2][3][10] | |
| RIPK3 Binding Affinity | Cell-free assay | IC50: 1.8 nM | [2][3][10] | ||
| Necroptosis Inhibition | HT-29 cells | EC50: 1.51 µM | [3][11] | ||
| Necroptosis Inhibition | 3T3-SA cells | - | [2] |
Note: IC50 and EC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and assay method.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key experiments are provided below.
Induction of Necroptosis in Cell Culture
A common method to induce necroptosis in vitro involves the use of a combination of a death receptor ligand (e.g., TNF-α), a SMAC mimetic (to inhibit cellular inhibitors of apoptosis proteins, cIAPs), and a pan-caspase inhibitor (e.g., z-VAD-FMK) to block apoptosis and channel the cell death pathway towards necroptosis.[12][13]
Protocol for HT-29 Cells:
-
Seed HT-29 human colon adenocarcinoma cells in a 96-well plate at a suitable density.
-
Pre-treat the cells with the desired concentrations of Necrostatin-1, GSK'872, or vehicle control (e.g., DMSO) for 1-2 hours.[14]
-
Induce necroptosis by adding a cocktail of human TNF-α (e.g., 20-40 ng/mL), a SMAC mimetic (e.g., 100-250 nM), and z-VAD-FMK (e.g., 20 µM).[12][14]
-
Incubate the cells for 24-48 hours.
-
Assess cell viability using a standard assay such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by measuring LDH release.[14][15]
Western Blot Analysis of Necroptosis Markers
Western blotting can be used to confirm the inhibition of the necroptosis pathway by analyzing the phosphorylation status of key signaling proteins.[16][17]
Protocol:
-
Induce necroptosis in cells as described above, in the presence or absence of inhibitors.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of RIPK1, RIPK3, and MLKL. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[18][19]
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Molecular Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the necroptosis signaling pathway with the points of inhibition for Nec-1 and GSK'872, and a typical experimental workflow for their comparison.
Caption: Necroptosis signaling pathway and points of inhibition.
Caption: Experimental workflow for comparing necroptosis inhibitors.
Conclusion
Both Necrostatin-1 and GSK'872 are valuable tools for studying necroptosis. Necrostatin-1, a RIPK1 inhibitor, is a well-established tool but its off-target inhibition of IDO should be considered when interpreting results. GSK'872 offers a more specific means of inhibiting necroptosis by targeting RIPK3 directly. The choice of inhibitor will depend on the specific research question and the experimental context. For studies requiring high specificity for the necroptosis pathway downstream of RIPK1, GSK'872 may be the preferred choice. For broader studies on RIPK1's role in cell death, Nec-1 remains a relevant tool, provided its off-target effects are acknowledged and controlled for. This guide provides a foundation for researchers to make informed decisions when selecting and utilizing these important necroptosis inhibitors.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. glpbio.com [glpbio.com]
- 10. selleckchem.com [selleckchem.com]
- 11. adooq.com [adooq.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Necroptosis pathway blockage attenuates PFKFB3 inhibitor-induced cell viability loss and genome instability in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Induction and Detection of Necroptotic Cell Death in Mammalian Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Analysis for necroptosis activation [bio-protocol.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Necroptosis Inhibitors: Necroptosis-IN-1 vs. Necrosulfonamide
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated necrotic cell death, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. Consequently, the development of specific inhibitors to modulate this pathway is of significant interest to the research and drug development communities. This guide provides an objective comparison of two prominent necroptosis inhibitors: Necroptosis-IN-1 and Necrosulfonamide, supported by experimental data and detailed methodologies.
Mechanism of Action and Target Specificity
This compound and Necrosulfonamide inhibit necroptosis through distinct mechanisms by targeting different key players in the signaling cascade.
This compound , an analog of the well-characterized inhibitor Necrostatin-1, targets Receptor-Interacting Protein Kinase 1 (RIPK1)[1][2]. RIPK1 is a critical upstream kinase that, upon activation in the absence of caspase-8 activity, phosphorylates and activates RIPK3, initiating the formation of the necrosome complex[3]. By inhibiting the kinase activity of RIPK1, this compound prevents the downstream signaling events that lead to necroptotic cell death.
Necrosulfonamide (NSA) , on the other hand, acts further downstream in the pathway by directly targeting Mixed Lineage Kinase Domain-Like (MLKL), the executioner protein of necroptosis[4][5][6]. Specifically, NSA covalently modifies cysteine 86 (Cys86) within the N-terminal domain of human MLKL[5]. This modification prevents the conformational changes and oligomerization of MLKL that are necessary for its translocation to the plasma membrane and subsequent disruption of membrane integrity[4][6]. It is important to note that Necrosulfonamide is specific for human MLKL and does not effectively inhibit its murine counterpart due to a single amino acid difference at the binding site[5][6].
dot
Caption: Necroptosis pathway showing inhibitor targets.
Quantitative Comparison of Inhibitor Performance
The efficacy of this compound and Necrosulfonamide has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Inhibitor | Target | Cell Line | Assay Conditions | IC50/EC50 | Reference |
| This compound (as Necrostatin-1 analog) | RIPK1 | 293T | TNF-α-induced necroptosis | 490 nM (EC50) | [5] |
| RIPK1 Kinase | In vitro | Kinase activity assay | 182 nM (EC50) | [7] | |
| Necrosulfonamide | MLKL | HT-29 | TNF-α/Smac mimetic/z-VAD-fmk-induced necroptosis | 124 nM (IC50) | [4] |
| MLKL | U937 | TSQ-induced necroptosis (24h) | 0.29 µM (IC50) | [8] | |
| MLKL | HT-29 | TSQ-induced necroptosis (24h) | ~1.0 µM (IC50) | [8] |
Experimental Protocols
Induction of Necroptosis in HT-29 Cells
A widely used model for studying necroptosis and its inhibition involves the human colon adenocarcinoma cell line, HT-29.
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Necroptosis inhibitors (this compound or Necrosulfonamide)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer for Western blot
-
Antibodies for Western blot (e.g., anti-phospho-MLKL, anti-MLKL, anti-GAPDH)
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or Necrosulfonamide for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of human TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk). The caspase inhibitor is crucial to block apoptosis and channel the cell death pathway towards necroptosis.
-
Incubation: Incubate the cells for 18-24 hours.
-
Cell Viability Assessment: Measure cell viability using a commercially available assay according to the manufacturer's instructions.
-
Western Blot Analysis (for mechanism validation):
-
Seed HT-29 cells in a 6-well plate and treat as described above.
-
Lyse the cells at a specific time point (e.g., 6-8 hours) post-induction.
-
Perform SDS-PAGE and Western blotting to detect the phosphorylation of MLKL, a key marker of necroptosis activation. A decrease in phospho-MLKL levels upon inhibitor treatment confirms their on-target effect.
-
dot
Caption: Workflow for assessing necroptosis inhibitors.
Logical Relationship: Target vs. Downstream Effects
The choice between this compound and Necrosulfonamide can depend on the specific research question. Inhibiting the upstream kinase RIPK1 with this compound may have broader effects, as RIPK1 is also involved in apoptosis and inflammation signaling. In contrast, targeting the terminal executioner protein MLKL with Necrosulfonamide offers a more direct and specific blockade of the final step of necroptosis.
dot
Caption: Inhibition points of the two compounds.
Conclusion
Both this compound and Necrosulfonamide are valuable tools for studying and inhibiting necroptosis. The choice between them will be guided by the specific experimental context. This compound, targeting the upstream kinase RIPK1, offers a means to investigate the early stages of necrosome formation. Necrosulfonamide provides a highly specific tool to block the final execution step of necroptosis in human cells, making it ideal for studies focused on the downstream consequences of MLKL activation. Researchers should consider the target specificity, species reactivity, and the specific scientific question when selecting the appropriate inhibitor for their studies.
References
- 1. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 2. RIPK1 inhibitors: A key to unlocking the potential of necroptosis in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current translational potential and underlying molecular mechanisms of necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
Validating RIPK1 Inhibitor Specificity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of necroptosis, a form of regulated cell death, has identified Receptor-Interacting Protein Kinase 1 (RIPK1) as a critical mediator and a promising therapeutic target for a range of inflammatory and neurodegenerative diseases. The development of specific RIPK1 inhibitors is paramount to advancing our understanding of its role in pathophysiology and for creating effective clinical interventions. This guide provides a comparative overview of common RIPK1 inhibitors and details the experimental methodologies required to validate their specificity. While "Necroptosis-IN-1" is not a widely recognized specific molecule in the scientific literature, this guide will focus on well-characterized inhibitors to illustrate the validation process.
Comparative Analysis of RIPK1 Inhibitors
The efficacy and specificity of a RIPK1 inhibitor are determined by its biochemical potency (inhibition of the purified enzyme) and its cellular activity (prevention of necroptosis in cells). Below is a summary of key quantitative data for several widely used RIPK1 inhibitors.
| Compound | Type | Target | In Vitro Potency (IC50) | Cellular Potency (EC50/IC50) | Key Characteristics |
| Necrostatin-1 (Nec-1) | Type III Allosteric Inhibitor | RIPK1 | ~180-250 nM | 494 nM (Jurkat cells) | First-in-class, widely used tool compound. Also inhibits indoleamine 2,3-dioxygenase (IDO).[1] |
| Necrostatin-1s (7-Cl-O-Nec-1) | Type III Allosteric Inhibitor | RIPK1 | More stable and specific than Nec-1 | Potent inhibitor of necroptosis | Lacks the IDO-targeting effect of Nec-1, making it a more specific control. |
| GSK'481 | Type II Inhibitor | RIPK1 | 1.3 nM | 10 nM (U937 cells) | Highly potent and selective, with good translation to cellular assays.[2] |
| GSK2982772 | Type II Inhibitor | RIPK1 | 1.0 nM | Potent in cellular models | A clinical candidate that has undergone optimization for improved pharmacokinetic properties.[3] |
| GSK'963 | Not specified | RIPK1 | Not specified | 1.0 nM (L929 cells), 4.0 nM (U937 cells) | Structurally distinct from Nec-1 and significantly more potent in cellular assays.[4] |
| RIPA-56 | Not specified | RIPK1 | 13 nM | 27 nM (L929 cells) | Effectively inhibits RIPK1 kinase activity with no inhibitory effect on RIPK3.[5] |
Signaling Pathway and Point of Inhibition
The necroptosis signaling cascade is initiated by stimuli such as tumor necrosis factor-alpha (TNFα). This leads to the recruitment and activation of RIPK1, which in turn phosphorylates and activates RIPK3. RIPK3 then phosphorylates Mixed Lineage Kinase Domain-Like (MLKL), leading to its oligomerization, translocation to the plasma membrane, and ultimately, cell death. RIPK1 inhibitors act at the beginning of this cascade to prevent the initiation of the necroptotic signal.
Figure 1. Simplified necroptosis signaling pathway highlighting RIPK1 as the target for inhibitors.
Experimental Protocols for Validating RIPK1 Inhibitor Specificity
A multi-faceted approach is essential to rigorously validate the specificity of a putative RIPK1 inhibitor. This involves a combination of biochemical assays, cell-based functional assays, and target engagement studies.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified RIPK1.
Methodology:
-
Principle: These assays measure the transfer of a phosphate group from ATP to a substrate by RIPK1. Inhibition is quantified by a reduction in this activity.
-
Reagents:
-
Procedure (Radiometric Assay Example): [2]
-
Incubate recombinant RIPK1 with the test inhibitor at various concentrations in kinase buffer for a defined period (e.g., 20 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of MBP and [γ-³³P-ATP].
-
Allow the reaction to proceed for a set time (e.g., 120 minutes) at room temperature.
-
Stop the reaction by adding phosphoric acid.
-
Spot an aliquot of the reaction mixture onto a filter paper.
-
Wash the filter paper to remove unincorporated [γ-³³P-ATP].
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
Cellular Necroptosis Inhibition Assay
Objective: To assess the ability of the inhibitor to protect cells from necroptosis induced by a specific stimulus.
Methodology:
-
Principle: Cells are treated with an inducer of necroptosis in the presence or absence of the inhibitor. Cell viability is then measured to determine the protective effect of the compound.
-
Cell Lines: Human colon adenocarcinoma HT-29 cells or murine fibrosarcoma L929 cells are commonly used.
-
Reagents:
-
Cell culture medium and supplements.
-
Necroptosis inducers: TNFα in combination with a pan-caspase inhibitor (e.g., z-VAD-FMK) and a SMAC mimetic.
-
Test inhibitor at various concentrations.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, or a lactate dehydrogenase (LDH) release assay kit).
-
-
Procedure (MTT Assay Example):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of the test inhibitor for 1-2 hours.
-
Induce necroptosis by adding TNFα, z-VAD-FMK, and a SMAC mimetic.
-
Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability at each inhibitor concentration and determine the EC50 value.
-
Western Blot for RIPK1 Phosphorylation
Objective: To confirm that the inhibitor blocks the kinase activity of RIPK1 within the cell by assessing the phosphorylation status of RIPK1 itself or its downstream targets.
Methodology:
-
Principle: RIPK1 autophosphorylates at specific serine residues (e.g., Ser166 in human RIPK1) upon activation.[8] An effective inhibitor will prevent this phosphorylation.
-
Reagents:
-
Cell lysis buffer containing protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-total RIPK1, anti-phospho-MLKL, anti-total MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the necroptosis stimulus and the test inhibitor as described in the cellular assay.
-
Lyse the cells at a time point when RIPK1 phosphorylation is maximal.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-RIPK1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total RIPK1 and a loading control to ensure equal protein loading.
-
Workflow for Validating RIPK1 Inhibitor Specificity
A logical progression of experiments is crucial for efficiently and thoroughly validating a novel RIPK1 inhibitor.
Figure 2. A stepwise workflow for the validation of a novel RIPK1 inhibitor.
By following this comprehensive guide, researchers can rigorously assess the specificity and potency of novel RIPK1 inhibitors, thereby ensuring the reliability of their experimental findings and advancing the development of new therapeutics for necroptosis-related diseases.
References
- 1. From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Phospho-RIPK1 (Ser166) antibody (28252-1-AP) | Proteintech [ptglab.com]
A Comparative Guide to the Kinase Selectivity of Necroptosis Inhibitors: Necrostatin-1 vs. Necrostatin-1s
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of the well-established necroptosis inhibitor, Necrostatin-1 (Nec-1), and its more selective analog, Necrostatin-1s. Understanding the on-target and off-target activities of these small molecules is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting necroptosis. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to Necroptosis and its Inhibition
Necroptosis is a form of regulated cell death that is implicated in a variety of physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration.[1] The core signaling pathway of necroptosis is mediated by a series of protein kinases, primarily Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] The kinase activity of RIPK1 is a critical initiating event in this cascade, making it a prime target for therapeutic intervention.[3]
Necrostatin-1 (Nec-1) was one of the first small molecule inhibitors of necroptosis to be identified.[4][5] It acts as an allosteric inhibitor of RIPK1, thereby preventing the downstream signaling events that lead to necroptotic cell death.[5][6] While Nec-1 has been an invaluable tool for studying necroptosis, concerns about its off-target effects have led to the development of more specific inhibitors. Necrostatin-1s (Nec-1s), a structurally related analog, has emerged as a more potent and selective inhibitor of RIPK1.[7][8]
Comparative Kinase Selectivity Profile
The following table summarizes the inhibitory activity of Necrostatin-1 and Necrostatin-1s against their primary target, RIPK1, and highlights the known off-target activities.
| Compound | Primary Target | IC50 / EC50 for Primary Target | Known Off-Targets and Cross-Reactivity |
| Necrostatin-1 (Nec-1) | RIPK1 | EC50 = 490 nM (in Jurkat cells)[6]; EC50 = 182 nM[7][9][10] | Indoleamine 2,3-dioxygenase (IDO) [8]; Partially inhibits PAK1 and PKAcα.[11] A screen against 98 human kinases showed that most kinases are not significantly inhibited by Nec-1. |
| Necrostatin-1s (Nec-1s) | RIPK1 | IC50 = 210 nM[7] | Reported to be >1000-fold more selective for RIPK1 than for any other kinase out of a panel of 485 human kinases.[11] Does not inhibit IDO.[8] |
Experimental Data on Cross-Reactivity of Necrostatin-1
To provide a clearer picture of the cross-reactivity of Necrostatin-1, the following table presents data from a kinase profiling screen. The data represents the percentage of remaining kinase activity in the presence of Necrostatin-1 at two different concentrations. A lower percentage indicates greater inhibition.
| Kinase | % Activity Remaining (1.00µM Nec-1) | % Activity Remaining (10.00µM Nec-1) |
| RIPK1 (Primary Target) | Significantly Inhibited (Data not in this specific panel) | Significantly Inhibited (Data not in this specific panel) |
| RIPK2 | 159 | 112 |
| GSK3 beta | 110 | 101 |
| DYRK2 | 105 | 107 |
| MLK1 | 100 | 96 |
| p38 alpha MAPK | 97 | 102 |
| PIM2 | 95 | 105 |
| FGF-R1 | 93 | 100 |
| IKK epsilon | 90 | 86 |
| PRAK | 88 | 87 |
| JNK2 | Not Tested | Not Tested |
| RSK1 | Not Tested | Not Tested |
Data sourced from the International Centre for Kinase Profiling.
Signaling Pathways and Experimental Workflows
To visualize the context of Necrostatin-1 and -1s activity, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for assessing kinase inhibitor selectivity.
Caption: Necroptosis signaling pathway initiated by TNFα, highlighting the central role of RIPK1 and its inhibition by Necrostatin-1 and -1s.
Caption: A generalized workflow for determining the cross-reactivity of kinase inhibitors using in vitro screening assays.
Experimental Protocols
The following are representative protocols for in vitro kinase assays commonly used to assess inhibitor selectivity.
Radiometric Kinase Assay ([32P]ATP Filter Binding Assay)
This method is considered a gold standard for its direct measurement of substrate phosphorylation.[3]
1. Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (Necrostatin-1, Necrostatin-1s) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³²P]ATP (specific activity ~500 cpm/pmol)
-
100 mM ATP stock solution
-
P81 phosphocellulose paper
-
0.75% phosphoric acid
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Prepare a master mix for the kinase reaction containing the kinase reaction buffer, the appropriate substrate, and MgCl₂.
-
In a 96-well plate, add the test compound at various concentrations. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the purified kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP to a final concentration that is at or near the Km for each specific kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition by comparing the radioactivity in the compound-treated wells to the vehicle control, after subtracting the background.
ADP-Glo™ Luminescent Kinase Assay
This is a widely used non-radioactive method that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[12][13][14]
1. Reagents and Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compounds (Necrostatin-1, Necrostatin-1s) dissolved in DMSO
-
Kinase reaction buffer (as recommended by the kinase supplier)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
2. Procedure:
-
Set up the kinase reaction in a white, opaque multi-well plate. This includes the kinase, substrate, ATP, and the test compound at desired concentrations. Include appropriate controls (vehicle and no-enzyme).
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent, which converts the ADP generated in the kinase reaction back to ATP and uses this newly synthesized ATP to produce a luminescent signal via a luciferase reaction. The volume of the Kinase Detection Reagent is typically twice the initial kinase reaction volume.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition based on the reduction in luminescence in the presence of the test compound compared to the vehicle control.
Conclusion
The available data clearly indicate that Necrostatin-1s is a superior tool for studying the specific role of RIPK1 in necroptosis due to its enhanced potency and, most importantly, its significantly improved kinase selectivity profile compared to Necrostatin-1. The off-target inhibition of IDO by Necrostatin-1 can be a confounding factor in studies related to immunology and inflammation.[8] Researchers should, therefore, exercise caution when interpreting data obtained using Necrostatin-1 and consider using the more specific analog, Necrostatin-1s, for in vitro and in vivo studies to ensure that the observed effects are indeed mediated by the inhibition of RIPK1. For all studies involving small molecule inhibitors, it is crucial to be aware of their potential off-target activities and to include appropriate controls to validate the findings.
References
- 1. ulab360.com [ulab360.com]
- 2. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. invivogen.com [invivogen.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Necrostatin-1s (#17802) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. "Necrostatin-1 analogues: critical issues on the specificity, activity " by N Takahashi, L Duprez et al. [jdc.jefferson.edu]
- 9. Necrostatin-1 | Receptor Interacting Protein Kinases | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
A Comparative Analysis of Necroptosis Inhibitors: Necrostatin-1 vs. RIPK3 Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of necroptosis inhibitors is critical for advancing therapeutic strategies in inflammatory diseases, neurodegeneration, and cancer. This guide provides an objective comparison of Necrostatin-1 (Nec-1), a cornerstone RIPK1 inhibitor, and prominent RIPK3 inhibitors, supported by experimental data and detailed protocols.
Necroptosis is a regulated form of necrotic cell death orchestrated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) pseudokinase.[1] Inhibition of this pathway at different key nodes offers distinct therapeutic opportunities. This guide focuses on a comparative analysis of inhibitors targeting the upstream kinase RIPK1, represented by Necrostatin-1 and its analogues, versus those targeting the more downstream kinase, RIPK3.
Mechanism of Action: Targeting Different Nodes in the Necroptosis Pathway
Necrostatin-1 (Nec-1) is a potent and selective allosteric inhibitor of RIPK1 kinase activity.[2][3] By binding to RIPK1, Nec-1 prevents its autophosphorylation, a critical step for the recruitment and activation of RIPK3.[4] This action effectively halts the formation of the necrosome, the signaling complex responsible for executing necroptosis.[2]
In contrast, RIPK3 inhibitors, such as GSK'872 and Zharp-99, act downstream of RIPK1.[5][6] These small molecules directly target the kinase activity of RIPK3, preventing the phosphorylation of its substrate, MLKL.[5] Since MLKL phosphorylation is the terminal event before membrane permeabilization, RIPK3 inhibitors block the final execution step of necroptosis.[7] It is important to note that some RIPK3 inhibitors, at higher concentrations, have been observed to induce apoptosis, a different form of programmed cell death.[8]
Quantitative Performance Analysis
The efficacy of necroptosis inhibitors can be quantified through various in vitro and in vivo assays. Below is a summary of reported data for Necrostatin-1s (a more stable analogue of Nec-1), GSK'872, and Zharp-99.
| Inhibitor | Target | Assay Type | Cell Line / System | Key Parameter | Value | Citation |
| Necrostatin-1s (Nec-1s) | RIPK1 | Cell Viability (TNF-induced necroptosis) | HT-29 | EC50 | ~200-500 nM | [9] |
| In vitro Kinase Assay | Recombinant hRIPK1 | IC50 | ~180 nM | [9] | ||
| In vivo (TNF-induced SIRS) | Mouse | Protection | Effective at 1.65 mg/kg | [9] | ||
| GSK'872 | RIPK3 | Cell Viability (TNF-induced necroptosis) | HT-29 | IC50 | ~1.51 µM | [9] |
| In vitro Kinase Assay | Recombinant hRIPK3 | IC50 | ~1.3 nM | [8] | ||
| In vivo (Glutamate-induced excitotoxicity) | Rat | Neuroprotection | Effective at 40 µM | [6] | ||
| Zharp-99 | RIPK3 | Cell Viability (TNF-induced necroptosis) | HT-29 | IC50 | ~0.42 µM | [9] |
| In vitro Kinase Assay | Recombinant hRIPK3 | IC50 | < 1 µM | [5] | ||
| In vivo (TNF-induced SIRS) | Mouse | Protection | Significant at 5 mg/kg | [5] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
Figure 1: Necroptosis Signaling Pathway and Inhibitor Targets
Figure 2: General Experimental Workflow for Inhibitor Comparison
Experimental Protocols
TNFα-induced Necroptosis and Cell Viability Assay
This protocol is designed to assess the ability of an inhibitor to protect cells from necroptosis induced by Tumor Necrosis Factor-alpha (TNFα) in combination with a pan-caspase inhibitor (to prevent apoptosis).
Materials:
-
Cell line susceptible to necroptosis (e.g., human HT-29 or mouse L929 cells).
-
Complete cell culture medium.
-
Human or mouse TNFα.
-
Pan-caspase inhibitor (e.g., z-VAD-fmk).
-
Necroptosis inhibitor (e.g., Necrostatin-1s, GSK'872, Zharp-99).
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the necroptosis inhibitor or vehicle control (DMSO) for 1-2 hours.
-
Induce necroptosis by adding TNFα (e.g., 40 ng/mL for HT-29) and a pan-caspase inhibitor (e.g., 20 µM z-VAD-fmk).[5]
-
Incubate the plate for a predetermined time (e.g., 24-48 hours).
-
Assess cell viability using the CellTiter-Glo® assay (measures ATP levels) or an LDH assay (measures membrane rupture) according to the manufacturer's instructions.
-
Calculate the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) from the dose-response curves.
In Vitro Kinase Assay
This biochemical assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant RIPK1 or RIPK3.
Materials:
-
Recombinant human RIPK1 or RIPK3 protein.
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.2, 12.5 mM MnCl₂, 20 mM MgCl₂, 2 mM DTT).[5]
-
ATP.
-
Substrate (e.g., Myelin Basic Protein, MBP).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
Necroptosis inhibitor.
-
White 96-well plates.
-
Luminometer.
Procedure:
-
In a 96-well plate, incubate the recombinant kinase (RIPK1 or RIPK3) with the inhibitor at various concentrations or vehicle control in the kinase assay buffer for approximately 15 minutes at room temperature.[5]
-
Initiate the kinase reaction by adding a mixture of ATP (e.g., 50 µM) and the substrate MBP (e.g., 20 µM).[5]
-
Incubate for 2 hours at room temperature to allow for phosphorylation.
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ Kinase Assay kit as per the manufacturer's protocol.
-
Determine the IC50 value of the inhibitor by plotting the percentage of kinase activity against the inhibitor concentration.
Western Blot Analysis of Necrosome Components
This method is used to detect the phosphorylation status of key necroptosis signaling proteins (RIPK1, RIPK3, and MLKL) in cell lysates, providing mechanistic insight into inhibitor action.
Materials:
-
Cells treated as described in the cell viability assay.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Nitrocellulose or PVDF membranes.
-
Transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-RIPK1 (Ser166), anti-phospho-RIPK3 (Ser227), anti-phospho-MLKL (Ser358), and antibodies for total RIPK1, RIPK3, MLKL, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
After inducing necroptosis in the presence or absence of inhibitors for a specified time (e.g., 4-8 hours), wash the cells with cold PBS and lyse them with RIPA buffer.[5]
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation of RIPK1, RIPK3, and MLKL.
Conclusion
Both Necrostatin-1 and specific RIPK3 inhibitors are valuable tools for dissecting the necroptosis pathway and hold therapeutic potential. The choice of inhibitor depends on the specific research question or therapeutic goal. Necrostatin-1, targeting the upstream kinase RIPK1, can modulate both necroptosis and RIPK1-dependent apoptosis. RIPK3 inhibitors offer a more targeted intervention on the necroptosis execution pathway, though potential off-target effects and the induction of apoptosis at higher concentrations should be considered. The quantitative data and detailed protocols provided in this guide serve as a foundation for researchers to design and interpret experiments aimed at further elucidating the roles of these critical cell death pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The development of necroptosis: what we can learn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necrostatin-1 Prevents Necroptosis in Brains after Ischemic Stroke via Inhibition of RIPK1-Mediated RIPK3/MLKL Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 6. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
In Vivo Validation of Necroptosis Inhibitors: A Comparative Guide for Researchers
Introduction
Necroptosis is a form of regulated cell death implicated in the pathophysiology of a wide range of human diseases, including inflammatory disorders, neurodegenerative conditions, and ischemic injury. Unlike apoptosis, necroptosis is characterized by a pro-inflammatory phenotype, making its therapeutic modulation a compelling strategy. This guide provides a comparative overview of the in vivo validation of key necroptosis inhibitors.
While the specific compound "Necroptosis-IN-1" is not extensively characterized in the scientific literature, this guide will focus on well-established and clinically relevant inhibitors targeting the core components of the necroptosis pathway: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL). By examining the experimental data supporting these alternative compounds, researchers and drug development professionals can gain valuable insights into the therapeutic potential of targeting necroptosis.
The Necroptosis Signaling Pathway
Necroptosis is primarily mediated by the sequential activation of RIPK1, RIPK3, and MLKL.[1] The process is initiated by various stimuli, most notably the binding of tumor necrosis factor-alpha (TNFα) to its receptor, TNFR1.[2] In the absence of caspase-8 activity, RIPK1 and RIPK3 form a complex called the necrosome, leading to the phosphorylation and activation of MLKL.[1][3] Activated MLKL oligomerizes and translocates to the plasma membrane, causing membrane permeabilization and cell death.[4]
Caption: The necroptosis signaling cascade initiated by TNFα.
Comparative In Vivo Efficacy of Necroptosis Inhibitors
The therapeutic potential of necroptosis inhibitors has been evaluated in a multitude of preclinical animal models. The following tables summarize the in vivo efficacy of prominent inhibitors targeting RIPK1, RIPK3, and MLKL.
Table 1: In Vivo Performance of RIPK1 Inhibitors
| Inhibitor | Target | Animal Model | Disease Model | Dosing Regimen | Key Outcomes |
| Necrostatin-1 (Nec-1) | RIPK1 | Mice | Dextran Sulfate Sodium (DSS)-induced Colitis | Not specified | Suppressed colitis symptoms, reduced IL-6 production, inhibited RIP1/RIP3 upregulation.[5] |
| Necrostatin-1 (Nec-1) | Mice | Colitis-Associated Cancer (CAC) | Not specified | Suppressed tumor growth and development.[5] | |
| Necrostatin-1 (Nec-1) | Rats | Subarachnoid Hemorrhage (SAH) | Not specified | Attenuated early brain injury by inhibiting necroptosis.[6] | |
| Necrostatin-1 (Nec-1) | Mice | Sepsis-associated Cardiomyopathy | Not specified | Combination with quercetin enhanced cardiac function and reduced inflammation.[7] | |
| GSK'963 | RIPK1 | C57BL/6 Mice | TNF-induced Systemic Inflammatory Response Syndrome (SIRS) | 0.2, 2, and 10 mg/kg, i.p. | Provided complete protection from hypothermia at 2 mg/kg, significantly more potent than Nec-1.[8][9] |
Table 2: In Vivo Performance of RIPK3 and MLKL Inhibitors
| Inhibitor | Target | Animal Model | Disease Model | Dosing Regimen | Key Outcomes |
| GSK'872 | RIPK3 | C57BL/6 Mice | Ischemia Injury | 1.9 mmol/kg, i.p. | Significantly decreased HIF-1α expression.[10] |
| GSK'872 | Mice | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced Parkinson's Disease | Not specified | Rescued motor impairment, inhibited dopaminergic cell death, and reduced neuroinflammation.[11] | |
| Necrosulfonamide (NSA) | MLKL | Male Wistar Rats | Transient Middle Cerebral Artery Occlusion (tMCAO) | 1.65 mg/kg, i.p. | Reduced infarct volume and improved neurological deficits.[4][12] |
| Necrosulfonamide (NSA) | Rats | Alzheimer's Disease (AlCl3-induced) | 1.65 mg/kg/day, i.p. for 6 weeks | Ameliorated spatial learning and memory deficits, reduced neuroinflammation and amyloid-beta levels.[13] | |
| Necrosulfonamide (NSA) | Mice | Spinal Cord Injury (SCI) | Not specified | Ameliorated neurological impairment by improving antioxidative capacity.[14] |
Experimental Protocols
TNF-induced Systemic Inflammatory Response Syndrome (SIRS) Model in Mice
This model is frequently used to assess the in vivo efficacy of necroptosis inhibitors in an acute inflammatory setting.[9][15]
Objective: To evaluate the ability of a test compound to protect against TNF-induced lethal hypothermia, a hallmark of SIRS that is dependent on RIPK1 kinase activity.
Materials:
-
C57BL/6 mice
-
Recombinant murine TNFα
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
Test compound (e.g., GSK'963) and vehicle control
-
Rectal thermometer
Procedure:
-
Acclimatize C57BL/6 mice to the experimental conditions.
-
Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before TNFα challenge.
-
Administer the pan-caspase inhibitor zVAD-fmk to sensitize the mice to TNF-induced necroptosis.
-
Challenge the mice with a lethal dose of murine TNFα.
-
Monitor core body temperature using a rectal thermometer at regular intervals post-challenge.
-
Record survival rates over a specified period.
Endpoint Analysis:
-
Primary Endpoint: Change in core body temperature over time. A potent inhibitor is expected to prevent or significantly reduce the drop in body temperature.
-
Secondary Endpoint: Survival rate.
-
Optional Endpoints: Collection of blood and tissues for biomarker analysis (e.g., cytokine levels, phosphorylation status of RIPK1, RIPK3, and MLKL).
Caption: Workflow for the TNF-induced SIRS model in mice.
Discussion and Future Perspectives
The preclinical data strongly support the therapeutic potential of targeting necroptosis in a variety of diseases. RIPK1 inhibitors, such as Necrostatin-1 and the more potent GSK'963, have demonstrated efficacy in models of inflammation and tissue injury.[9][16] Targeting downstream effectors like RIPK3 with GSK'872 or MLKL with necrosulfonamide also shows promise, particularly in neurodegenerative and ischemic conditions.[11][12]
The choice of which node to target in the necroptosis pathway may have different therapeutic implications. RIPK1, for instance, has scaffolding functions independent of its kinase activity that are involved in cell survival signaling.[1] Therefore, inhibitors that specifically target the kinase activity of RIPK1 may offer a more nuanced therapeutic approach.
Several RIPK1 inhibitors have progressed to clinical trials for inflammatory and autoimmune diseases, highlighting the translational potential of this therapeutic strategy.[17] Future research will likely focus on developing inhibitors with improved pharmacokinetic properties and selectivity, as well as exploring their efficacy in a broader range of human diseases. Combination therapies that target both necroptosis and other cell death pathways may also offer synergistic benefits.
References
- 1. Advances in RIPK1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Necroptosis in the Pathophysiology of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Necrostatin-1: a promising compound for neurological disorders [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization of GSK′963: a structurally distinct, potent and selective inhibitor of RIP1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Neuroprotective and anti-inflammatory effects of the RIPK3 inhibitor GSK872 in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Necrosulfonamide Ameliorates Neurological Impairment in Spinal Cord Injury by Improving Antioxidative Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RIP kinase 1-dependent endothelial necroptosis underlies systemic inflammatory response syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
Genetic Knockdown vs. Chemical Inhibition: A Comparative Guide to Targeting Necroptosis
For researchers, scientists, and drug development professionals, understanding the nuances of experimental tools is paramount. This guide provides an objective comparison between genetic knockdown and chemical inhibition, using Necroptosis-IN-1 (a representative RIPK1 inhibitor, exemplified by Necrostatin-1) as a case study, for studying the necroptosis pathway. We present supporting experimental data, detailed protocols, and visual aids to facilitate an informed choice for your research needs.
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation and immunity.[1] Its core machinery involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like (MLKL) proteins.[2][3] Investigating this pathway often necessitates the inhibition of these key players. This guide compares two primary methodologies for this purpose: genetic knockdown of essential necroptosis proteins like MLKL and RIPK3, and chemical inhibition of RIPK1 using small molecules like Necrostatin-1.
Quantitative Comparison of Inhibition Methods
The choice between genetic and chemical inhibition often depends on the specific experimental goals, including the desired specificity, duration of inhibition, and the experimental model. Below is a summary of quantitative data for each approach.
| Chemical Inhibitor | Target | Mechanism of Action | EC50 / IC50 | Cell Line |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor of RIPK1 kinase activity[4][5] | EC50: 490 nM (TNF-α-induced necroptosis)[6][7] | Jurkat cells[7] |
| IC50: 182 nM (RIPK1 kinase inhibition)[7] |
| Genetic Knockdown | Target | Method | Reported Efficiency | Reference |
| siMLKL | MLKL | siRNA | Significant attenuation of cell death[8] | [8] |
| siRIPK3 | RIPK3 | siRNA | Decreased RIPK3 expression and improved cell viability[8] | [8] |
| shRNA | Various | Retroviral transduction | 75-90% knockdown for various genes[9] | [9] |
Signaling Pathway and Points of Intervention
The necroptosis signaling cascade is initiated by stimuli such as TNF-α, leading to the formation of a signaling complex.[10][11] In the absence of active caspase-8, RIPK1 and RIPK3 are phosphorylated and form a complex called the necrosome.[2][11] This complex then phosphorylates MLKL, which oligomerizes and translocates to the plasma membrane, causing cell lysis.[2][3] Genetic knockdown and chemical inhibition target different nodes in this pathway.
References
- 1. Necroptosis - Wikipedia [en.wikipedia.org]
- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 4. invivogen.com [invivogen.com]
- 5. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of MLKL Attenuates Necroptotic Cell Death in a Murine Cell Model of Hepatic Ischaemia Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and Use of shRNA for Knocking Down Specific Genes | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of Necroptosis-IN-1: A Procedural Guide
Necroptosis-IN-1, also known as Necrostatin-1 (Nec-1), is a potent and specific inhibitor of the Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptotic cell death.[1][2] As a biologically active molecule, it is imperative that this compound and any materials contaminated with it are handled and disposed of with care to ensure personnel safety and prevent environmental release.[3] This guide provides essential information and step-by-step procedures for the proper disposal of this compound in a laboratory setting.
All disposal activities must be conducted in strict accordance with all applicable federal, state, and local regulations.[4][5] Researchers should always consult their institution's Environmental Health and Safety (EHS) office for specific guidelines.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is critical for safe handling and for providing accurate details to waste management personnel.
| Property | Data |
| Synonym | Necrostatin-1 (Nec-1)[6] |
| CAS Number | 4311-88-0[6][7] |
| Molecular Formula | C₁₃H₁₃N₃OS[3][6] |
| Molecular Weight | 259.3 g/mol [6] |
| Appearance | Crystalline solid, typically yellow[3][7] |
| Solubility | Soluble in DMSO (~14 mg/ml), Dimethyl Formamide (DMF) (~20 mg/ml), and Ethanol (~3 mg/ml).[6][7] Sparingly soluble in aqueous buffers.[7] |
Detailed Disposal Protocol
The proper disposal of this compound involves a systematic process of hazard assessment, segregation, and collection. The following steps provide a detailed methodology for managing this chemical waste stream.
Step 1: Personal Protective Equipment (PPE) and Hazard Assessment
Before handling this compound in any form, it is crucial to recognize it as a potentially hazardous substance.[7] The material may cause irritation to the eyes, skin, and respiratory system.[8]
-
Engineering Controls : Handle the solid compound and prepare solutions in a chemical fume hood to avoid inhalation of dust or aerosols.[9] Ensure the work area is well-ventilated.[8]
-
Required PPE :
Step 2: Waste Segregation and Collection
All items that have come into contact with this compound must be treated as hazardous waste and segregated at the point of generation. Do not mix this waste with general laboratory trash or other non-hazardous waste streams.
-
Solid Waste : This category includes:
-
Expired or unused this compound powder.
-
Contaminated consumables such as pipette tips, microfuge tubes, and weigh boats.
-
Contaminated PPE, including gloves and disposable lab coats.
-
Materials used for cleaning up spills (e.g., absorbent pads, paper towels).
-
-
Liquid Waste : This category includes:
-
Stock solutions of this compound (e.g., in DMSO or DMF).
-
Used cell culture media containing the compound.
-
Aqueous buffers used for dilutions.[7]
-
Step 3: Waste Containment and Labeling
Proper containment and labeling are critical for safety and regulatory compliance.
-
Solid Waste Container :
-
Use a designated, leak-proof container with a secure lid, specifically for solid hazardous chemical waste.
-
Line the container with a durable plastic bag.
-
Affix a "Hazardous Waste" label to the container. The label must clearly state "this compound" and list any other contaminated materials.
-
-
Liquid Waste Container :
-
Use a dedicated, shatter-resistant container with a screw-top cap, approved for liquid chemical waste.
-
Affix a "Hazardous Waste" label. The label must identify the contents, including "this compound" and the name and approximate concentration of all solvents (e.g., "DMSO," "Ethanol").
-
Caution : this compound is incompatible with strong oxidizing agents.[3] Do not mix with incompatible waste streams.
-
Step 4: Final Disposal Procedure
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[3]
-
Accumulate Waste : Collect all segregated solid and liquid waste in their respective, properly labeled containers.
-
Storage : Keep waste containers securely sealed when not in use. Store them in a designated, well-ventilated, and secure satellite accumulation area until they are ready for pickup.
-
Arrange for Pickup : Contact your institution's EHS department or the designated chemical safety office to schedule a pickup for the hazardous waste.
-
Professional Disposal : The final disposal will be carried out by a licensed hazardous waste management company, which will typically use high-temperature incineration or another approved method to destroy the chemical.[4]
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. Necroptosis: A Pathogenic Negotiator in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIPK1 in necroptosis and recent progress in related pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ubpbio.com [ubpbio.com]
- 9. lab.research.sickkids.ca [lab.research.sickkids.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
